2,5-Diaminopyrimidine
Descripción
Propiedades
IUPAC Name |
pyrimidine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNACGYGXUFTEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281673 | |
| Record name | 2,5-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22715-27-1 | |
| Record name | 22715-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Diaminopyrimidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminopyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups at the 2 and 5 positions. This molecule serves as a crucial building block in medicinal chemistry and drug discovery, forming the core scaffold of numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors and degraders of B-lymphoid tyrosine kinase, highlighting its importance in the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to this compound.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | pyrimidine-2,5-diamine | [2] |
| CAS Number | 22715-27-1 | [3][4] |
| Molecular Formula | C4H6N4 | [2][3][4] |
| Molecular Weight | 110.12 g/mol | [2][3] |
| Appearance | Yellow to brown solid | [3][4] |
| Melting Point | 200 °C | [3][4] |
| Boiling Point (Predicted) | 401.7 ± 37.0 °C | [3][4] |
| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [3][4] |
| pKa (Predicted) | 4.83 ± 0.10 | [3][4] |
| Topological Polar Surface Area | 77.8 Ų | [2] |
| XLogP3 | -0.8 | [2] |
Structural Identifiers
| Identifier Type | Identifier | Reference |
| SMILES | C1=C(N=C(N=C1)N)N | [2] |
| InChI | InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8) | [2] |
| InChIKey | DNACGYGXUFTEHO-UHFFFAOYSA-N | [2] |
Spectral Analysis
Spectroscopic data is critical for the identification and structural elucidation of this compound. Below are the expected spectral characteristics based on data from closely related diaminopyrimidine analogs.
¹H and ¹³C NMR Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum.
-
Amino Protons: The protons of the two amino groups will likely appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.
Expected ¹³C NMR Chemical Shifts: The carbon atoms in the pyrimidine ring will have distinct chemical shifts. Based on data for a 2,4-diaminopyrimidine-5-carbonitrile derivative, the pyrimidine ring carbons (C2, C4, C5, C6) would be expected in the range of 80-170 ppm.[3]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino groups and the pyrimidine ring.
Expected IR Absorption Bands:
-
N-H Stretching: The amino groups will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region.
-
N-H Bending: The bending vibrations of the amino groups will likely appear in the range of 1550-1650 cm⁻¹.
Experimental Protocols
Synthesis of Diaminopyrimidine Derivatives
A general synthetic approach to diaminopyrimidine derivatives often starts with a pre-functionalized pyrimidine ring, such as a dihydroxypyrimidine or a dichloropyrimidine, followed by nucleophilic substitution and other modifications. A common precursor is 2,5-diamino-4,6-dihydroxypyrimidine, which can be chlorinated and subsequently modified.
A synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methylate. This intermediate can then be further processed.
The following diagram illustrates a generalized synthetic workflow for producing functionalized diaminopyrimidine derivatives, which often involves a halogenated intermediate.
Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust method for the analysis and quantification of diaminopyrimidine compounds. A protocol for the determination of diaminopyrimidine residues in biological matrices has been developed, which can be adapted for the analysis of this compound.
Sample Preparation: For complex matrices, a purification and concentration step is often necessary. One effective method involves the use of immunomagnetic beads (IMBs).[5] This technique utilizes magnetic nanoparticles coated with antibodies that specifically bind to the target analyte, allowing for its separation from the matrix.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for the separation of pyrimidine derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.
The logical workflow for this analytical method is depicted below.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of derivatives with diverse biological activities. A thorough understanding of its chemical properties, structural features, and relevant experimental protocols is paramount for researchers and scientists working towards the development of new and effective therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for the successful application of this compound in research and drug development endeavors.
References
- 1. 溶剂混溶性表 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,5-Diaminopyrimidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2,5-Diaminopyrimidine Scaffold
The this compound core is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of hydrogen bonding capabilities, aromatic character, and synthetic tractability. Its structural resemblance to purine bases allows for potent and selective interactions with a variety of biological targets, particularly protein kinases and dihydrofolate reductase (DHFR). This has led to the development of numerous therapeutic agents for the treatment of cancer, autoimmune disorders, and infectious diseases. Beyond the realm of medicine, the electronic properties of diaminopyrimidine derivatives are being explored for applications in organic electronics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended to serve as a valuable resource for researchers in drug discovery and materials science.
Synthesis of the this compound Core and Its Derivatives
The synthesis of the this compound scaffold can be achieved through several strategic routes, allowing for the introduction of diverse substituents at various positions of the pyrimidine ring.
A common and straightforward method for the synthesis of the parent this compound involves the reduction of 2-amino-5-nitropyrimidine. This reaction is typically carried out using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.
For the synthesis of more complex derivatives, a multi-step approach starting from readily available pyrimidine precursors is often employed. One such versatile method begins with 2,4-diamino-6-hydroxypyrimidine. This five-step synthesis involves chlorination, nucleophilic substitution, iodination, a Suzuki coupling reaction to introduce aryl groups at the 5-position, and a final deprotection step.[1] Another synthetic strategy for 2,4-diaminopyrimidine derivatives starts with 2,4,5-trichloropyrimidine.[2]
A one-pot synthesis of 2-amino-4-pyrimidinones, which are a class of 2-aminopyrimidines, can be achieved through a microwave-assisted reaction of a β-ketoester with guanidine hydrochloride in the presence of a mild base like potassium carbonate, without the need for a solvent.[3] This method offers a rapid and efficient way to produce these derivatives in high yields.[3]
The synthesis of 2,5-diamino-4,6-dichloropyrimidine, a key intermediate for further functionalization, can be accomplished by the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride in the presence of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.
A general workflow for the synthesis of substituted this compound derivatives is illustrated below.
Applications in Drug Discovery
The this compound scaffold is a cornerstone in modern drug discovery, with derivatives showing potent activity against a range of therapeutic targets.
Kinase Inhibition
The diaminopyrimidine core acts as a hinge-binding motif, mimicking the adenine base of ATP and enabling competitive inhibition of various protein kinases.
FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, proliferation, and survival.[2] Several 2,4-diaminopyrimidine derivatives have been developed as potent FAK inhibitors. For instance, compound A12, a 2,4-diarylaminopyrimidine derivative, has demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines.[2]
Btk is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. A series of this compound-based covalent irreversible inhibitors of Btk have been developed, with some compounds showing potent antiproliferative activities toward multiple B-cell lymphoma cell lines.[4]
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is an essential enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an effective target for antimicrobial and anticancer agents. 2,4-Diaminopyrimidine derivatives, such as trimethoprim, are well-known DHFR inhibitors. More recently, novel 2,4-diaminopyrimidine derivatives have been designed and synthesized as anti-tubercular agents targeting the DHFR of Mycobacterium tuberculosis.[1]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against FAK, Btk, and DHFR.
Table 1: Inhibitory Activity of this compound Derivatives against FAK
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| A12 | FAK | 10.8 | - | [5] |
| A12 | - | 130 | A549 | [2][5] |
| A12 | - | 94 | MDA-MB-231 | [2][5] |
| A13 | FAK | 9.6 | - | [5] |
| 18b | FAK | 45 | - | [6] |
| 10b | FAK | 9.9 | - | [6] |
| 8f | FAK | 27.44 | - | [7] |
| [18F]Q-2 | FAK | 5.0 | - | |
| [18F]Q-4 | FAK | 21.6 | - |
Table 2: Inhibitory Activity of this compound Derivatives against Btk
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 31 | Btk | - | Multiple B-cell lymphoma lines | [4] |
| 38 | Btk | - | Multiple B-cell lymphoma lines | [4] |
| 16b | Btk | 139 | - | [8] |
| 6f | Btk | 74 | - | [8] |
Table 3: Inhibitory Activity of this compound Derivatives against DHFR
| Compound ID | Target | IC50 (µM) | Organism | Reference |
| Trimethoprim | DHFR | - | C. parvum | [9] |
| 16l | Mtb H37Ra | 6.25 (MIC, µg/mL) | M. tuberculosis | [1] |
| Compound 4 | DHFR | 0.004 | Bovine liver | [10] |
| Compound 2 | DHFR | 0.06 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives[1]
A five-step synthesis was carried out starting from 2,4-diamino-6-hydroxypyrimidine.
-
Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.
-
Nucleophilic Substitution: The 6-chloro substituent is displaced by a nucleophile, such as an alcohol, in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMSO or THF).
-
Iodination: The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide in acetonitrile.
-
Suzuki Reaction: The 5-iodo derivative is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., EtOH/toluene/H2O).
-
Deprotection: If protecting groups are present on the substituents, they are removed under appropriate conditions (e.g., acidic hydrolysis).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to measure the inhibition of kinase activity.
Materials:
-
Kinase of interest (e.g., FAK, Btk)
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the diluted test compound or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
DHFR Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[11][12][13][14][15]
Materials:
-
DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Test compound
-
Assay buffer
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a cuvette or microplate well, combine the assay buffer, NADPH, and the test compound or vehicle control.
-
Add the DHFR enzyme and incubate.
-
Initiate the reaction by adding DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
Applications in Materials Science
While the primary focus of research on this compound derivatives has been in drug discovery, their unique electronic and photophysical properties are also being explored for applications in materials science.
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine derivatives are being investigated as building blocks for organic semiconductors used in OLEDs.[16] Their tunable electronic properties, achieved through chemical modification, can influence charge transport and emission characteristics. The incorporation of pyrimidine moieties into the emissive or charge-transporting layers of an OLED device can potentially lead to improved efficiency, stability, and color purity.[16]
Polymers
The incorporation of diaminopyrimidine units into polymer backbones can impart specific functionalities. For instance, polyimides derived from diamines containing a pyrimidine ring have been shown to exhibit excellent thermal stability and mechanical properties. The nitrogen atoms in the pyrimidine ring can also act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting optical and magnetic properties.[17]
Fluorescent Probes
Certain diaminopyrimidine derivatives exhibit fluorescence, and their emission properties can be sensitive to the local environment. This has led to their investigation as fluorescent probes for various biological applications. For example, 2,4,5-triaminopyrimidine derivatives have been developed as blue fluorescent probes for cell viability monitoring.[18][19]
Conclusion
The this compound scaffold represents a remarkably versatile platform for the development of both therapeutic agents and advanced materials. Its ability to effectively interact with key biological targets has led to a rich pipeline of drug candidates, particularly in the area of kinase and DHFR inhibition. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and selective modulators of biological processes. Furthermore, the emerging applications of diaminopyrimidine derivatives in materials science highlight the broad potential of this chemical motif. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the full potential of this compound chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemists create red fluorescent dyes that may enable clearer biomedical imaging | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
- 15. scispace.com [scispace.com]
- 16. nbinno.com [nbinno.com]
- 17. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 2,5-Diaminopyrimidine
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-diaminopyrimidine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a plausible mass spectrometry fragmentation pattern. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of data.
Chemical Structure and Properties
-
IUPAC Name: Pyrimidine-2,5-diamine
-
Molecular Formula: C₄H₆N₄[1]
-
Molecular Weight: 110.12 g/mol [1]
-
CAS Number: 22715-27-1[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted in DMSO-d₆
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.8 | Singlet | 1H | H-4 |
| ~7.5 | Singlet | 1H | H-6 |
| ~6.5 | Broad Singlet | 2H | C2-NH₂ |
| ~5.8 | Broad Singlet | 2H | C5-NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~155 | C-4 |
| ~145 | C-6 |
| ~110 | C-5 |
2.2. Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |
| 1650 - 1600 | Strong | N-H bending (scissoring) of amino groups |
| 1580 - 1400 | Medium to Strong | C=C and C=N stretching of the pyrimidine ring |
| 1350 - 1250 | Medium | C-N stretching of aromatic amines |
| 850 - 750 | Strong | C-H out-of-plane bending |
2.3. Mass Spectrometry (MS)
Method: Electron Ionization (EI)
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 110 | [M]⁺ (Molecular Ion) |
| 94 | [M - NH₂]⁺ |
| 83 | [M - HCN]⁺ |
| 67 | [M - NH₂ - HCN]⁺ |
| 53 | [C₃H₃N]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 16-64 scans are sufficient.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
3.2. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
3.3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization:
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
References
The Core Mechanism of 2,5-Diaminopyrimidine as a Kinase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the 2,5-diaminopyrimidine scaffold as a privileged motif in the design of potent and selective kinase inhibitors. We delve into the fundamental mechanism of action, structure-activity relationships (SAR), and present a compilation of quantitative inhibitory data against key kinase targets. Furthermore, this guide offers detailed experimental protocols for the characterization of these inhibitors and visualizes the intricate signaling pathways and experimental workflows.
Mechanism of Action: A Hinge-Binding Privileged Scaffold
The this compound core serves as a bioisostere of the adenine hinge-binding motif of adenosine triphosphate (ATP), enabling it to act as an ATP-competitive inhibitor. The primary mechanism of action involves the formation of crucial hydrogen bonds with the kinase hinge region, a flexible segment of the protein that connects the N- and C-lobes of the kinase domain.
Specifically, the N1 and the C2-amino group of the diaminopyrimidine scaffold typically form two hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the hinge region. This bidentate hydrogen-bonding interaction effectively anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The amino group at the 5-position provides a key vector for introducing substituents that can interact with other regions of the ATP-binding site, thereby enhancing potency and modulating selectivity.
Derivatives of the this compound scaffold have been successfully developed as inhibitors of a range of kinases, including Bruton's tyrosine kinase (Btk), B-lymphoid tyrosine kinase (BLK), and Glycogen Synthase Kinase-3 (GSK-3).
Quantitative Inhibitory Data
The following tables summarize the in vitro potency of representative this compound derivatives against various kinase targets and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 2 | Btk | 8 | Enzymatic | [1] |
| Compound 11 | Btk | 63 | Enzymatic | [1] |
| Compound 13 | Btk | 38 | Enzymatic | [1] |
| Compound 21b | GSK-3 | <10 | Enzymatic | [2] |
| Compound 33 | GSK-3 | Promising | Enzymatic | [2] |
| Compounds 9-11 | BLK | Weak Biochemical | Biochemical | [3] |
Note: Specific IC50 values for compounds 9-11 against BLK were not explicitly provided in the abstract, but they were described as having weak biochemical inhibitory activities while effectively degrading the kinase.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. This section provides protocols for key in vitro assays.
In Vitro Kinase Activity Assays
3.1.1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase and substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
3.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a substrate by a kinase.
-
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds
-
TR-FRET buffer
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Stop solution (e.g., EDTA)
-
Low-volume 384-well plates
-
-
Procedure:
-
Dispense 2 µL of test compound dilutions into the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in TR-FRET buffer.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding 5 µL of stop solution containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and determine IC50 values.
-
Cell-Based Assays
3.2.1. MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of inhibitors on cell viability and proliferation.[4]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the inhibition of key kinases targeted by this compound derivatives.
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, differentiation, and survival.[5][6][7]
B-lymphoid Tyrosine Kinase (BLK) Signaling Pathway
BLK is a member of the Src family of non-receptor tyrosine kinases involved in B-cell development and signaling.[8][9][10]
Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway
GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell fate, and neurodevelopment. Its dysregulation is associated with various diseases.[11][12][13]
Experimental Workflow: In Vitro Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor.
Conclusion
The this compound scaffold represents a versatile and highly effective core for the design of ATP-competitive kinase inhibitors. Its ability to form key hydrogen-bonding interactions with the kinase hinge region provides a solid foundation for achieving high potency. The strategic functionalization at the 5-position allows for the fine-tuning of selectivity and pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of novel kinase inhibitors based on this privileged scaffold. Further exploration of this chemical space is anticipated to yield next-generation therapeutics for a range of diseases driven by aberrant kinase signaling.
References
- 1. A novel this compound-based affinity probe for Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. The use of computational methods in the discovery and design of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A novel this compound-based affinity probe for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Rational Drug Design: A Technical Guide to the Discovery and History of Diaminopyrimidine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of diaminopyrimidine-based drugs marked a pivotal moment in medicinal chemistry, heralding the era of rational drug design. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of this crucial class of therapeutics, which includes landmark drugs such as the antibacterial trimethoprim, the antiprotozoal pyrimethamine, and the anticancer agent methotrexate. By targeting the essential enzyme dihydrofolate reductase (DHFR), these compounds selectively interfere with nucleic acid synthesis in pathogens and cancer cells. This document details the foundational work of George Hitchings and Gertrude Elion, presents key quantitative data on drug efficacy, outlines seminal experimental protocols, and illustrates the core biochemical pathways, offering a comprehensive resource for researchers in drug development.
Introduction: A Paradigm Shift in Drug Discovery
Prior to the mid-20th century, drug discovery was largely a process of serendipity and empirical screening. The work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GSK) revolutionized this approach.[1][2][3][4][5] They pioneered a method that would come to be known as "rational drug design."[1][2][3][4][5] Their central hypothesis was that by understanding the fundamental biochemical differences between normal cells and pathogenic or rapidly proliferating cells, it would be possible to design molecules that selectively inhibit the growth of the latter.[1][4]
Hitchings and Elion focused on the metabolism of nucleic acids, reasoning that all living cells require these building blocks to reproduce.[6][7] They posited that rapidly dividing cells, such as bacteria, protozoa, and cancer cells, would have a particularly high demand for nucleic acid precursors.[6][7] By creating antimetabolites—structural analogs of natural metabolic components—they aimed to block the enzymes essential for DNA and RNA synthesis.[3] This targeted approach led to the development of a series of highly successful drugs based on the 2,4-diaminopyrimidine scaffold.[1]
The Core Target: Dihydrofolate Reductase and the Folate Pathway
The primary target of the diaminopyrimidine antifolates is dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[8][9] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental components of DNA and RNA.[8] Inhibition of DHFR leads to a depletion of the THF pool, thereby halting DNA synthesis and cell division.[8]
The success of diaminopyrimidine drugs lies in their selective inhibition of DHFR from different species. While the folate pathway is crucial for both host and pathogen, subtle structural differences in the DHFR enzyme across species allow for the design of drugs with high affinity for the target organism's enzyme and low affinity for the human counterpart. This principle of selective toxicity is the cornerstone of their therapeutic efficacy.
Below is a diagram illustrating the folate synthesis pathway and the point of inhibition by diaminopyrimidine drugs.
Caption: The Folate Synthesis Pathway and Inhibition by Diaminopyrimidine Drugs.
Key Diaminopyrimidine-Based Drugs: A Historical Perspective
The rational drug design approach of Hitchings and Elion led to the development of several groundbreaking diaminopyrimidine derivatives, each tailored for a specific therapeutic purpose.
Pyrimethamine: The Antiprotozoal Agent
One of the earliest successes was pyrimethamine, developed in the 1950s as a potent antimalarial agent.[1] It was designed to selectively inhibit the DHFR of the malaria parasite, Plasmodium falciparum. Pyrimethamine's high affinity for the parasitic enzyme compared to human DHFR allows for effective treatment of malaria at doses that are not toxic to the host. It is also used in the treatment of toxoplasmosis.
Trimethoprim: The Antibacterial Compound
Following the success of pyrimethamine, trimethoprim was developed in the 1960s as an antibacterial agent.[1] It exhibits a high degree of selectivity for bacterial DHFR over the mammalian enzyme.[1] Trimethoprim is often used in combination with sulfamethoxazole, a sulfonamide antibiotic that inhibits an earlier step in the folate synthesis pathway (dihydropteroate synthase). This synergistic combination, known as co-trimoxazole, provides a powerful bactericidal effect by sequentially blocking the same metabolic pathway.[10][11]
Methotrexate: The Anticancer Drug
Methotrexate, another folate analog, was developed as a potent inhibitor of human DHFR and is a cornerstone of cancer chemotherapy.[10] It is used to treat a variety of cancers, including leukemia and lymphomas, by targeting the rapid proliferation of cancer cells.[10] At lower doses, methotrexate is also used as an immunomodulatory agent in the treatment of autoimmune diseases like rheumatoid arthritis.[10][12]
Quantitative Data: Efficacy and Selectivity
The therapeutic success of diaminopyrimidine-based drugs is underpinned by their potent and selective inhibition of the target DHFR enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key diaminopyrimidine drugs against DHFR from different species, illustrating the principle of selective toxicity.
| Drug | Target Organism | DHFR IC50 (µM) | Human DHFR IC50 (µM) | Selectivity Index (Human/Target) |
| Pyrimethamine | Plasmodium falciparum | ~0.0005 | ~1.0 | ~2000 |
| Trimethoprim | Escherichia coli | ~0.005 | ~300 | ~60000 |
| Methotrexate | Human (Leukemia cells) | ~0.01 | ~0.01 | 1 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources for illustrative purposes.
A study comparing the inhibitory effects of pyrimethamine and methotrexate on DHFR found a mean IC50 of 52 ± 35 μM for pyrimethamine and 0.12 ± 0.07 μM for methotrexate, highlighting methotrexate's greater potency as a DHFR inhibitor.[13] For Mycobacterium tuberculosis DHFR, the IC50 values for Trimethoprim and Methotrexate have been reported to be in accordance with existing data.[14]
Experimental Protocols: Methodologies for Key Experiments
The discovery and development of diaminopyrimidine drugs relied on robust in vitro assays to determine their efficacy and selectivity. Below are detailed methodologies for two key experiments.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[15] The rate of this decrease is proportional to DHFR activity.
Materials:
-
Purified DHFR enzyme (from the target organism and human)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)[9]
-
Test compounds (diaminopyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate[9]
-
Microplate reader capable of measuring absorbance at 340 nm[9]
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, NADPH solution, and the purified DHFR enzyme.[9]
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).[16]
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[9][17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to all wells.[9]
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).[9]
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a DHFR Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[19][20]
Materials:
-
Target microorganism (e.g., E. coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[21]
-
Test compounds (diaminopyrimidine derivatives)
-
Sterile 96-well microplates[19]
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).[19]
-
Serial Dilution: Prepare serial dilutions of the test compound in the 96-well microplate.[22]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control for growth (no drug) and a negative control for sterility (no bacteria).[19]
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][20]
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) Assay.
Synthesis of Diaminopyrimidine-Based Drugs: The Case of Trimethoprim
The synthesis of diaminopyrimidine drugs involves multi-step chemical reactions. The following outlines a common synthetic route for trimethoprim.
One synthetic pathway for trimethoprim begins with the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile.[23] The resulting benzylidene derivative then undergoes a cyclization reaction with guanidine to yield trimethoprim.[23][24] Another method involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate, followed by reduction and subsequent reaction with guanidine.[23] A patent describes a method where 3,4,5-trimethoxybenzaldehyde and aniline propionitrile are used as raw materials for a condensation reaction, followed by a cyclization reaction with a guanidine compound.[24]
Conclusion and Future Directions
The discovery of diaminopyrimidine-based drugs stands as a landmark achievement in the history of medicine, born from the innovative concept of rational drug design. The pioneering work of Hitchings and Elion not only provided humanity with a powerful arsenal of drugs against a wide range of diseases but also laid the intellectual framework for modern drug discovery. The principles of targeting specific enzymes and exploiting biochemical differences between host and pathogen remain central to the development of new therapeutics today.
As we face the growing challenge of antimicrobial resistance, the lessons learned from the diaminopyrimidines are more relevant than ever. Future research will continue to build upon this legacy, employing advanced techniques such as structure-based drug design, computational modeling, and high-throughput screening to develop novel DHFR inhibitors and to identify new therapeutic targets. The enduring success of the diaminopyrimidine story is a testament to the power of a deep understanding of fundamental biology in the quest for new medicines.
References
- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 2. humanprogress.org [humanprogress.org]
- 3. womenshistory.org [womenshistory.org]
- 4. acs.org [acs.org]
- 5. Gertrude B. Elion - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. A deadly prescription: combination of methotrexate and trimethoprim-sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction reminder: Bone marrow suppression with methotrexate and trimethoprim or co-trimoxazole [medsafe.govt.nz]
- 12. Safety of Methotrexate and Low-Dose Trimethoprim-Sulfamethoxazole in Patients with ANCA-Associated Vasculitis - ACR Meeting Abstracts [acrabstracts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. content.abcam.com [content.abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. emerypharma.com [emerypharma.com]
- 19. m.youtube.com [m.youtube.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 24. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
The 2,5-Diaminopyrimidine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,5-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its inherent ability to form multiple hydrogen bonds and serve as a versatile template for substitution has led to its incorporation into numerous clinical candidates and approved drugs. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their role as kinase inhibitors and beyond.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives typically involves a multi-step process, often starting from commercially available pyrimidine precursors. A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-halogenated pyrimidine ring.
General Experimental Protocol: Synthesis of this compound Derivatives
A representative synthetic route to a this compound-based kinase inhibitor is outlined below. This protocol is a generalized procedure and may require optimization for specific target molecules.
Step 1: Buchwald-Hartwig Amination
-
Materials: 5-bromo-2-chloropyrimidine, a substituted aniline (1.1 eq), a palladium precatalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene or dioxane).
-
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine and the substituted aniline in the chosen solvent, add the palladium precatalyst, ligand, and base.
-
The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours.
-
Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-5-bromopyrimidin-2-amine intermediate.
-
Step 2: Second Amination (SNAr Reaction)
-
Materials: The N-aryl-5-bromopyrimidin-2-amine intermediate from Step 1, a second amine (e.g., a substituted aniline or aliphatic amine), a base (e.g., DIPEA), and a high-boiling point solvent (e.g., 1-pentanol or N,N-dimethylformamide).
-
Procedure:
-
A mixture of the intermediate, the second amine, and the base in the chosen solvent is heated to a high temperature, often in the range of 120-150 °C.
-
The reaction is monitored until completion.
-
After cooling, the reaction mixture is subjected to a standard aqueous workup.
-
The crude product is purified by column chromatography or recrystallization to afford the final 2,5-disubstituted diaminopyrimidine derivative.
-
Biological Activities and Therapeutic Targets
The this compound scaffold has been successfully employed to develop inhibitors for a wide range of therapeutic targets, with a particular emphasis on protein kinases.
Kinase Inhibition
The this compound core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
Bruton's Tyrosine Kinase (Btk) Inhibition:
Derivatives of the this compound scaffold have been developed as potent covalent irreversible inhibitors of Btk, a key enzyme in the B-cell receptor signaling pathway.[1][2][3] These compounds typically feature an acrylamide warhead that forms a covalent bond with a cysteine residue in the active site of Btk.
Focal Adhesion Kinase (FAK) Inhibition:
The 2,4-diaminopyrimidine scaffold, a close analog, has been instrumental in the design of FAK inhibitors.[4] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.
Other Kinase Targets:
The versatility of the this compound scaffold has led to the development of inhibitors for other important kinases, including:
-
Glycogen Synthase Kinase-3 (GSK-3): Implicated in various diseases, including neurodegenerative disorders and cancer.
-
Cyclin-Dependent Kinase 7 (CDK7): A key regulator of the cell cycle and transcription.
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for the inhibition of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids. This has led to the development of antibacterial and antiprotozoal agents.[5]
Selective Monomeric Degraders
Recently, this compound derivatives have been reported as the first selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), highlighting a novel mechanism of action beyond simple inhibition.[6]
Quantitative Biological Data
The following tables summarize the in vitro activity of representative this compound derivatives against various targets.
Table 1: Btk Inhibitory Activity
| Compound | Btk IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| Compound 31 [2] | 2.5 | TMD8 | 180 |
| Compound 38 [2] | 3.1 | TMD8 | 250 |
| Ibrutinib [2] | 1.7 | TMD8 | 11 |
Table 2: FAK Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives
| Compound | FAK IC50 (nM) | A549 IC50 (nM) | MDA-MB-231 IC50 (nM) |
| A12 [4] | 13 | 130 | 94 |
| TAE-226 [4] | 3.5 | 280 | 120 |
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of synthesized compounds against their target kinases.
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, and a suitable assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the recombinant kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a detection reagent).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For non-radiometric assays, detection can be based on fluorescence, luminescence, or absorbance.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals by adding the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its adaptability allows for the development of compounds with diverse mechanisms of action, from competitive enzyme inhibition to targeted protein degradation. The ongoing exploration of this scaffold is expected to yield novel therapeutic agents for a wide range of diseases, particularly in the areas of oncology and immunology. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of the this compound scaffold in their discovery programs.
References
The Rising Therapeutic Potential of 2,5-Diaminopyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diaminopyrimidine scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound and structurally related 2,4-diaminopyrimidine compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Anticancer Activity: Targeting Key Kinases
A significant area of investigation for diaminopyrimidine compounds is in oncology, where they have shown promise as potent inhibitors of various protein kinases implicated in cancer progression.
Kinase Inhibition
Novel this compound derivatives have been developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk) , a crucial mediator in B-cell receptor signaling and a validated target in B-cell malignancies.[1][2] Additionally, related 2,4-diaminopyrimidine compounds have demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK) , a key player in cell adhesion, migration, and survival, and Cyclin-Dependent Kinase 7 (CDK7) , a regulator of the cell cycle and transcription.[3]
The following table summarizes the in vitro inhibitory activities of representative diaminopyrimidine compounds against various kinases.
| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Reference |
| This compound | Btk | Compound 31 | - | [1][2] |
| This compound | Btk | Compound 38 | - | [1][2] |
| 2,4-Diaminopyrimidine | FAK | Compound A12 | - | [3] |
| 2,4-Diaminopyrimidine | CDK7 | - | - |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Antiproliferative Activity
The kinase inhibitory effects of these compounds translate into potent antiproliferative activity against various cancer cell lines.
| Compound Class | Cancer Cell Line | Representative Compound | IC₅₀ (nM) | Reference |
| This compound | GCB-DLBCL | Compound 31 | - | [1][2] |
| This compound | GCB-DLBCL | Compound 38 | - | [1][2] |
| 2,4-Diaminopyrimidine | A549 (Lung Cancer) | Compound A12 | 130 | [3] |
| 2,4-Diaminopyrimidine | MDA-MB-231 (Breast Cancer) | Compound A12 | 94 | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
Signaling Pathways
The anticancer effects of diaminopyrimidine-based kinase inhibitors are exerted through the modulation of key signaling pathways. For instance, Btk inhibitors disrupt the B-cell receptor signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.
Similarly, FAK inhibitors interfere with integrin-mediated signaling, thereby affecting cell adhesion, migration, and invasion.
Antimicrobial and Anti-inflammatory Activities
Beyond oncology, diaminopyrimidine derivatives have demonstrated potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Certain 2,4-diaminopyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,4-Diaminopyrimidine | Staphylococcus aureus | - | |
| 2,4-Diaminopyrimidine | Bacillus subtilis | - | |
| 2,4-Diaminopyrimidine | Escherichia coli | - | |
| 2,4-Diaminopyrimidine | Pseudomonas aeruginosa | - |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Pyrimidine Derivatives | COX-2 | - |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound compounds.
General Synthesis of this compound Derivatives
A common synthetic route to this compound scaffolds involves a multi-step process, often starting from commercially available pyrimidine precursors. The following diagram illustrates a generalized workflow.
A representative synthetic protocol for a 2,4-diaminopyrimidine derivative is as follows: [3]
-
Synthesis of Intermediate 13: A suspension of compound 9, 2,4,5-trichloropyrimidine, and N,N-diisopropylethylamine in isopropanol is stirred at 70 °C for 5 hours. The reaction is then cooled, and the precipitated solid is filtered and washed to yield intermediate 13.[3]
-
Synthesis of Intermediate 14: Intermediate 13 and various 4-aminobenzoic acid derivatives are reacted using an acid catalysis method to synthesize intermediate 14.[3]
-
Synthesis of Final Compounds: Intermediate 14 is reacted with corresponding amino fragments. If tert-butyloxycarbonyl (BOC) protecting groups are present, they are subsequently deprotected to yield the final target compounds.[3]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay, such as an ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer. Prepare a solution of the target kinase and its specific substrate.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often achieved by converting ADP to ATP and then using a luciferase/luciferin system to generate a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
The antiproliferative effect of the compounds on cancer cells is commonly assessed using the MTT assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
COX-2 Inhibition Assay
The ability of compounds to inhibit COX-2 can be evaluated using a commercially available inhibitor screening kit.
-
Reagent Preparation: Prepare solutions of the test compound, COX-2 enzyme, and arachidonic acid (substrate).
-
Reaction Setup: In a microplate, incubate the COX-2 enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product formation, often through a fluorometric or colorimetric method, which is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Conclusion
The this compound scaffold and its analogs represent a versatile and promising platform for the development of novel therapeutics. Their demonstrated efficacy as kinase inhibitors for cancer treatment, coupled with their potential as antimicrobial and anti-inflammatory agents, underscores their significance in modern drug discovery. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further explore and optimize this important class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of diaminopyrimidine derivatives is warranted to unlock their full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Diaminopyrimidine: A Privileged Fragment in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,5-diaminopyrimidine scaffold has emerged as a significant and versatile fragment in the field of drug discovery. Its inherent ability to form crucial hydrogen bond interactions with the active sites of various enzymes has positioned it as a cornerstone in the design of targeted therapies. This technical guide provides a comprehensive overview of the this compound core, with a focus on its application in the development of kinase inhibitors and other therapeutic agents. We will delve into its synthesis, mechanism of action, structure-activity relationships, and key preclinical data, offering a detailed resource for drug discovery and development professionals.
Core Applications in Drug Discovery
The this compound moiety is a key structural feature in a multitude of potent and selective inhibitors targeting a range of enzymes. Its utility has been particularly prominent in the development of anticancer and anti-inflammatory agents.
Kinase Inhibition
The diaminopyrimidine core can act as a bioisostere for the adenine hinge-binding motif of ATP, enabling the design of competitive inhibitors for a wide array of protein kinases.[1]
-
Bruton's Tyrosine Kinase (Btk) Inhibition: Btk is a critical regulator of the B-cell receptor signaling pathway and a validated target for various B-cell malignancies and autoimmune disorders. A series of this compound-based covalent irreversible inhibitors of Btk have been developed, demonstrating potent antitumor activity.[2] These compounds typically feature a warhead, such as an acrylamide group, that forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk.
-
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor protein tyrosine kinase that plays a pivotal role in cancer cell adhesion, proliferation, survival, and migration.[3] The 2,4-diaminopyrimidine scaffold has been a major focus in the design of FAK inhibitors.[3] Derivatives based on this core have shown potent anticancer activity against cell lines with high FAK expression.[3]
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[4] Novel macrocyclic 2,4-diaminopyrimidine derivatives have been designed as potent HPK1 inhibitors.[4]
Dihydrofolate Reductase (DHFR) Inhibition
The diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase, an essential enzyme in the synthesis of nucleic acids and amino acids. This has led to the development of antimicrobial and antiprotozoal agents.[5][6] For instance, pyrimethamine, a 2,4-diamino-5-phenylpyrimidine derivative, is an established antimalarial drug that targets DHFR.[5]
Other Therapeutic Areas
-
Anticancer Agents: Beyond specific kinase inhibition, this compound derivatives have demonstrated broader antiproliferative activities against various cancer cell lines, including lung, colon, prostate, and breast cancer.[7] Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis.[7]
-
Neuroprotective Agents: Certain diaminopyrimidine derivatives have shown potential as neuroprotective agents. For example, 2,4-diamino-6-hydroxypyrimidine (DAHP) has been shown to exert neuroprotective effects in models of focal cerebral ischemia by inhibiting apoptosis and activating the PI3K/Akt/mTOR signaling pathway.[8]
Quantitative Data Summary
The following tables summarize the in vitro activities of various this compound and related 2,4-diaminopyrimidine derivatives against different biological targets and cancer cell lines.
Table 1: Inhibitory Activity of this compound Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 31 | Btk | 1.0 | [9] |
| 38 | Btk | 2.0 | [9] |
| A12 | FAK | <500 | [3] |
| 21 | HPK1 | 1.0 | [4] |
Table 2: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 31 | GCB-DLBCL cells | B-cell lymphoma | Potent | [9] |
| 38 | GCB-DLBCL cells | B-cell lymphoma | Potent | [9] |
| A12 | A549 | Lung Cancer | 0.13 | [3] |
| A12 | MDA-MB-231 | Breast Cancer | 0.094 | [3] |
| 9k | A549 | Lung Cancer | 2.14 | |
| 9k | HCT-116 | Colon Cancer | 3.59 | |
| 9k | PC-3 | Prostate Cancer | 5.52 | |
| 9k | MCF-7 | Breast Cancer | 3.69 | |
| 13f | A549 | Lung Cancer | 1.98 | |
| 13f | HCT-116 | Colon Cancer | 2.78 | |
| 13f | PC-3 | Prostate Cancer | 4.27 | |
| 13f | MCF-7 | Breast Cancer | 4.01 | |
| 7i | HCT116 | Colon Cancer | 4.93 | [7] |
| 7i | HT-29 | Colon Cancer | 5.57 | [7] |
| 7i | MCF-7 | Breast Cancer | 8.84 | [7] |
| 7i | HeLa | Cervical Cancer | 14.16 | [7] |
Key Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated through their modulation of specific cellular signaling pathways.
B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound-based Btk inhibitors.
Simplified FAK signaling pathway and the point of intervention for 2,4-diaminopyrimidine-based FAK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of diaminopyrimidine derivatives, compiled from the cited literature.
General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives
A common synthetic route to this class of compounds involves a multi-step process starting from 2,4-diamino-6-hydroxypyrimidine.[10]
General synthetic workflow for 2,4-diamino-5-aryl-6-substituted pyrimidines.
Step 1: Chlorination 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[10] The reaction is typically quenched with ice water and the product can be obtained in good yield after hydrolysis at elevated temperatures (e.g., 90 °C).[10]
Step 2: Nucleophilic Substitution The chloro-substituent at the 6-position is displaced by a nucleophile. For example, the sodium salt of (S)- or (R)-2,3-isopropylidene glycerol, generated using sodium hydride in dry DMSO, can be reacted with 2,4-diamino-6-chloropyrimidine to introduce a substituted glycerol moiety.[10]
Step 3: Iodination The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide (NIS) in an anhydrous solvent like acetonitrile.[10]
Step 4: Suzuki Coupling The 5-iodo derivative undergoes a Suzuki coupling reaction with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., EtOH/toluene/H₂O) at elevated temperatures (e.g., 90 °C) to afford the final 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives.[10]
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (a specific peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., room temperature or 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
Conclusion
The this compound scaffold and its close analog, the 2,4-diaminopyrimidine core, represent a highly valuable and privileged fragment in the realm of drug design. Their proven ability to effectively target the active sites of a diverse range of enzymes, particularly kinases and dihydrofolate reductase, has led to the development of numerous potent and selective inhibitors with significant therapeutic potential. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease continues to expand, the strategic application of the this compound fragment will undoubtedly continue to fuel the discovery of novel and effective medicines for a wide spectrum of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of DAHP and Triptolide in focal cerebral ischemia via apoptosis inhibition and PI3K/Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of substituted 2,5-diaminopyrimidines
An In-Depth Technical Guide to the Physicochemical Properties of Substituted 2,5-Diaminopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules are recognized for their role as "hinge-binding" motifs in various protein kinases, leading to their development as inhibitors for targets implicated in oncology and autoimmune diseases.[1][2] Derivatives of this class have been investigated as potent inhibitors of Focal Adhesion Kinase (FAK)[1], Bruton's tyrosine kinase (Btk)[2], and B-lymphoid tyrosine kinase (BLK)[3], among others.
Understanding the physicochemical properties of substituted 2,5-diaminopyrimidines is paramount for successful drug design and development. Properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and potential for toxicity. This technical guide provides a comprehensive overview of these key properties, details the experimental protocols for their determination, and explores the biological pathways where these compounds are active.
Core Physicochemical Properties
The therapeutic efficacy and viability of a drug candidate are intrinsically linked to its physicochemical characteristics. For substituted 2,5-diaminopyrimidines, modulation of these properties through targeted chemical substitution is a key strategy in lead optimization.
Acidity and Basicity (pKa)
The pKa value, the negative logarithm of the acid dissociation constant, defines the state of ionization of a molecule at a given pH. For 2,4- and 2,5-diaminopyrimidines, the basic nitrogen atoms on the pyrimidine ring and the amino groups are subject to protonation. The pKa is critical as it affects solubility, membrane permeability, and binding to the target protein. Protonation at a ring nitrogen, for instance, has been suggested to be crucial for the inhibitory binding of diaminopyrimidines to the active site of dihydrofolate reductase (DHFR).[4]
| Compound | pKa (Predicted) | Method |
| This compound | 4.83 ± 0.10 | Predicted |
Table 1: Predicted pKa value for the unsubstituted this compound core.[5][6]
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), measures a compound's preference for a lipid versus an aqueous environment.[7] This property is a critical determinant of solubility, permeability across biological membranes, plasma protein binding, and metabolic stability.[8][9] While highly lipophilic compounds may exhibit strong target binding, they often suffer from poor solubility and increased metabolic clearance.[10] Conversely, highly hydrophilic compounds may have excellent solubility but poor membrane permeability.[11] Therefore, achieving a balanced lipophilicity is a central goal in drug design. For pyrimidine derivatives, substituents on the phenyl ring or the pyrimidine core can significantly influence lipophilicity.[8]
| Compound Class | Lipophilicity Trend / clogP | Relevance |
| Substituted Pyrimidines | Varies widely with substitution. Phenyl substitution generally increases lipophilicity.[8][12] | Influences solubility, cell permeability, and protein binding.[9][11] |
| Hydrophilic Derivatives | clogP values around -1 to 2. | May exhibit poor cell penetration and activity.[13] |
| Lipophilic Derivatives | clogP values > 3. | Can achieve better membrane diffusion but may have lower solubility.[10][11] |
Table 2: General lipophilicity trends for substituted pyrimidine derivatives.
Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed and distributed to its site of action. Poor solubility can lead to low bioavailability and challenging formulation development. The solubility of diaminopyrimidine derivatives is heavily influenced by their crystal structure (lattice energy) and their lipophilicity.
Crystal Structure
The three-dimensional arrangement of molecules in a solid-state crystal lattice is determined using techniques like single-crystal X-ray diffraction.[14] This analysis provides definitive information on molecular conformation, geometry, and intermolecular interactions such as hydrogen bonding.[15][16] Understanding the crystal structure is vital for identifying different polymorphic forms, which can have distinct solubilities, stabilities, and dissolution rates, thereby impacting the drug's overall performance.
Experimental Protocols & Workflows
Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard experimental methodologies.
Protocol 1: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise technique for determining the pKa of a substance by measuring pH changes in a solution upon the gradual addition of an acid or base.[17][18][19]
Methodology:
-
Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).[17]
-
Sample Preparation: A precise quantity of the this compound derivative is dissolved to create a solution of known concentration (e.g., 1 mM).[17] A constant ionic strength is maintained using a background electrolyte like KCl.[17]
-
Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and the pH electrode is immersed. A standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments.[17]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH signal is stable.[17]
-
Analysis: A titration curve (pH vs. volume of titrant) is generated. The inflection point(s) of the curve correspond to the equivalence point(s), from which the pKa value(s) can be calculated.[19][20] For robust data, a minimum of three titrations are performed.[17]
Protocol 2: Determination of logP by Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP) by directly measuring the concentration of a solute in two immiscible liquid phases.[7][21]
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4) are mutually saturated by mixing them vigorously and allowing them to separate for at least 24 hours.[22]
-
Partitioning: A small, known amount of the this compound derivative is dissolved in one of the phases (or a mixture). The two phases are then mixed in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC with UV detection.[21][22]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Protocol 3: Determination of Crystal Structure by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful technique that provides the precise three-dimensional atomic structure of a crystalline compound.[14][23]
Methodology:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head in the X-ray diffractometer.[14]
-
Data Collection: The crystal is cooled (often to low temperatures to reduce thermal vibration) and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector.[14]
-
Structure Solution: The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the unit cell. Computational software is used to solve the "phase problem" and generate an initial structural model.[24]
-
Structure Refinement: The initial model is refined against the experimental data to improve its accuracy, yielding precise atomic coordinates, bond lengths, and bond angles.[24]
-
Analysis: The final structure is analyzed to understand molecular conformation, packing arrangements, and intermolecular interactions.
Biological Context: Signaling Pathways
Substituted 2,5-diaminopyrimidines often function as ATP-competitive kinase inhibitors. Their ability to form key hydrogen bonds with the "hinge" region of the kinase active site makes them effective modulators of signaling pathways critical for cell survival and proliferation.
One such target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various tumors. FAK plays a central role in cell adhesion, migration, and survival. Inhibition of FAK by diaminopyrimidine derivatives can block downstream signaling through pathways like PI3K/AKT and RAS/MEK/ERK, ultimately leading to reduced cell proliferation and induction of apoptosis.[1]
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 22715-27-1 [amp.chemicalbook.com]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. tandfonline.com [tandfonline.com]
- 9. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 2,5-Diaminopyrimidine Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth exploration into the synthesis, biological activity, and therapeutic potential of 2,5-diaminopyrimidine and its analogs as potent inhibitors of key cellular targets.
This technical guide provides a comprehensive overview of the burgeoning chemical space of this compound analogs, a scaffold of significant interest in modern drug discovery. We delve into the structure-activity relationships, synthesis methodologies, and biological evaluation of these compounds, with a particular focus on their roles as kinase and dihydrofolate reductase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction to the this compound Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The this compound core, in particular, has emerged as a privileged scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms and amino groups allows for versatile interactions with biological targets, primarily through hydrogen bonding and aromatic interactions. This has led to the development of numerous analogs targeting a range of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.
Biological Targets and Therapeutic Potential
Research has demonstrated that this compound analogs exhibit potent inhibitory activity against several key cellular targets. This guide will focus on two major classes of enzymes: kinases and dihydrofolate reductase.
Kinase Inhibition
Protein kinases play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
-
Bruton's Tyrosine Kinase (Btk): Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[1][2][3][4][5] Several this compound-based covalent irreversible inhibitors of Btk have been developed, demonstrating potent anti-proliferative activities in various B-cell lymphoma cell lines.[1]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in integrin-mediated signaling, which is critical for cell adhesion, migration, and proliferation.[6] Its overexpression is linked to tumor progression and metastasis. Diaminopyrimidine derivatives have been designed as FAK inhibitors, with some compounds showing potent anticancer activity against cancer cell lines with high FAK expression.[6]
-
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been associated with neurodegenerative diseases, diabetes, and cancer. 2,5-Diaminopyrimidines have been identified as a class of GSK-3 inhibitors with high potency and selectivity.[7]
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents. The 2,4-diaminopyrimidine scaffold, closely related to the 2,5-diamino isomer, is a well-established core for DHFR inhibitors like trimethoprim and pyrimethamine.[8][9][10][11][12] Structure-activity relationship studies have been extensively performed on these analogs to optimize their potency and selectivity against bacterial and parasitic DHFR.[8][9][11]
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of representative this compound and related diaminopyrimidine analogs against their respective targets.
Table 1: Inhibitory Activity of Diaminopyrimidine Analogs against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 31 | Btk | Potent (not specified) | GCB-DLBCL cells | [1] |
| Compound 38 | Btk | Potent (not specified) | GCB-DLBCL cells | [1] |
| Compound A12 | FAK | 10.8 | - | [6] |
| Compound A12 | - | 130 | A549 | [6] |
| Compound A12 | - | 94 | MDA-MB-231 | [6] |
| Compound 21b | GSK-3 | <10 | - | [7] |
| Compound 33 | GSK-3 | <10 | - | [7] |
Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Analogs against Dihydrofolate Reductase (DHFR)
| Compound Class | Target Organism | IC50 (nM) | Reference |
| meta-biphenyl propargyl-linked inhibitors | Candida albicans | as low as 17 | [7] |
| 2,4-diamino-5-arylthiopyrimidine class | Candida albicans | nanomolar range | [7] |
| 5-(substituted benzyl)-2,4-diaminopyrimidines | Escherichia coli | Varies | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for key experiments commonly used in the evaluation of this compound analogs.
Kinase Inhibition Assays
4.1.1. Radiometric Kinase Inhibition Assay (for Btk)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in a suitable buffer (e.g., kinase reaction buffer).
-
Prepare a solution containing the Btk enzyme and its specific substrate.
-
Prepare a solution of [γ-³³P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Add 20 µL of the enzyme/substrate solution to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the [γ-³³P]ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Spot 50 µL of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value using non-linear regression analysis.
-
4.1.2. ADP-Glo™ Kinase Assay (for Btk)
This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
-
Assay Setup:
-
In a 384-well plate, add 1 µL of inhibitor or DMSO.
-
Add 2 µL of Btk enzyme.
-
Add 2 µL of substrate/ATP mix.
-
-
Kinase Reaction:
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement:
-
Record luminescence using a plate reader.
-
The amount of ADP produced is proportional to the luminescent signal.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][10][13][14]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Incubate at room temperature in the dark for at least 2 hours, with shaking, to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DHFR by monitoring the oxidation of NADPH to NADP+.[3][15][16][17][18]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Prepare a solution of dihydrofolate (FH2) substrate.
-
Prepare a solution of NADPH.
-
Prepare a solution of the DHFR enzyme.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding the DHFR enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the uninhibited control.
-
Calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of cellular signaling and the systematic process of drug discovery is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow.
Caption: Btk Signaling Pathway and Inhibition.
Caption: FAK Signaling Pathway in Cell Migration.
Caption: GSK-3 Signaling in Wnt and PI3K Pathways.
Caption: A typical drug discovery workflow.
Conclusion
The this compound scaffold and its analogs represent a highly promising area of research in drug discovery. Their synthetic tractability and ability to potently and selectively inhibit key biological targets like kinases and dihydrofolate reductase underscore their therapeutic potential. This guide has provided a comprehensive overview of the current landscape, including quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows. It is anticipated that continued exploration of this chemical space will lead to the development of novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2’-arylpropargyl)pyrimidine Inhibitors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. clyte.tech [clyte.tech]
- 15. scispace.com [scispace.com]
- 16. assaygenie.com [assaygenie.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2,5-diaminopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in various signaling pathways.
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds in drug discovery. Among them, this compound scaffolds are key components in the development of therapeutic agents, particularly in oncology.[1] These derivatives have been identified as potent inhibitors of various kinases, such as Focal Adhesion Kinase (FAK) and B-lymphoid tyrosine kinase (BLK), which are crucial in cancer cell proliferation, survival, and migration.[1][2] This document outlines a general protocol for the synthesis of these valuable compounds, presents relevant quantitative data, and illustrates a typical experimental workflow and a key signaling pathway where these derivatives show activity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various diaminopyrimidine derivatives, highlighting the efficiency of the described synthetic protocols.
| Compound ID | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 1 | 2-Amino-4,6-dichloropyrimidine, Aniline, Triethylamine | Solvent-free, 80–90 °C | - | - | [3] |
| 5 | 2-Amino-4,6-dichloropyrimidine, 2,5-Dimethoxyaniline, Triethylamine | Solvent-free, 80–90 °C | 5 h | 85 | [3] |
| 18 | 2-Amino-4,6-dichloropyrimidine, 2,5-Dimethylaniline, Triethylamine | Solvent-free, 80–90 °C | 5 h | 81 | [3] |
| A12 | 2,4,5-Trichloropyrimidine, Intermediate 9, 4-Aminobenzoic acid derivatives | Acid catalysis | - | - | [2] |
| 16l | 2,4-Diamino-5-iodo-6-substituted pyrimidine, Substituted phenylboronic acid | Pd(dbpf)Cl₂, K₂CO₃, EtOH/toluene/H₂O, 90 °C | 24 h | - | [4] |
Note: '-' indicates data not specified in the cited source.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of this compound derivatives, primarily through the nucleophilic substitution of a halogenated pyrimidine precursor.
Materials:
-
Halogenated pyrimidine (e.g., 2-amino-4,6-dichloropyrimidine, 2,4,5-trichloropyrimidine)
-
Substituted amine or aniline
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or solvent-free)
-
Distilled water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath with temperature control
-
Condenser (if refluxing)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, Mass spectrometer for characterization
Procedure:
-
Reaction Setup: To a round-bottom flask, add the halogenated pyrimidine (1.0 eq), the substituted amine (1.1 eq), and the base (2.5 eq). If using a solvent, add it to the flask. For solvent-free reactions, ensure the reactants are finely ground and mixed thoroughly.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C or reflux) and stir.[3] Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the reaction was performed neat, add distilled water to the reaction mixture to precipitate the crude product.[3] If a solvent was used, it may be removed under reduced pressure.
-
Extraction: If an aqueous work-up is performed, extract the product into an organic solvent like ethyl acetate.[5] Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.[6]
-
Characterization: Characterize the purified compound using spectroscopic methods such as NMR and Mass Spectrometry to confirm its identity and purity.[6]
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for the synthesis of pyrimidine derivatives and a relevant signaling pathway where these compounds are active.
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound derivatives.
Caption: A simplified diagram of the Focal Adhesion Kinase (FAK) signaling pathway, a target for this compound derivatives.
References
- 1. Discovery of this compound derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinase Inhibition Assays Using 2,5-Diaminopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer and autoimmune disorders. These application notes provide detailed protocols and supporting data for the use of this compound-based compounds in kinase inhibition assays.
Mechanism of Action
Compounds based on the this compound core typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream substrates. Some derivatives have been further functionalized to act as covalent irreversible inhibitors by incorporating a reactive moiety, such as an acrylamide group. This group forms a covalent bond with a nearby cysteine residue in the active site of the kinase, leading to permanent inactivation.[1][2]
Targeted Kinases and Therapeutic Areas
The versatility of the this compound scaffold has led to the development of inhibitors targeting a variety of kinases, including:
-
Bruton's Tyrosine Kinase (BTK): A key regulator of B-cell receptor signaling, making it a target for B-cell malignancies and autoimmune diseases.[2][3][4]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, positioning its inhibitors as potential cancer immunotherapies.[5]
-
Glycogen Synthase Kinase-3 (GSK-3): Implicated in a multitude of cellular processes, with inhibitors being investigated for neurodegenerative diseases and other conditions.[6]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion and migration, and a target in oncology.
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, making them prominent targets in cancer therapy.
-
B-lymphoid Tyrosine Kinase (BLK): Involved in B-cell receptor signaling and a potential target for autoimmune diseases and cancer.[7]
Data Presentation: In Vitro Kinase Inhibition
The following tables summarize the inhibitory activity of various diaminopyrimidine derivatives against their target kinases, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of kinase activity).
Table 1: Inhibitory Activity of this compound Derivatives against BTK
| Compound Reference | Modification | IC50 (nM) | Assay Type |
| Compound 31 | Covalent Irreversible | Potent (specific value not provided in abstract) | Biochemical |
| Compound 38 | Covalent Irreversible | Potent (specific value not provided in abstract) | Biochemical |
Data synthesized from multiple sources indicating potent inhibition without specifying exact values in the abstracts.[2][4]
Table 2: Inhibitory Activity of Diaminopyrimidine Carboxamides against HPK1
| Compound Reference | Modification | HPK1 TR-FRET IC50 (nM) |
| Compound 1 | 5-carboxamide | Not specified, but used as a base for comparison |
| Compound 2 | 5-H | 64 |
This table highlights the significant improvement in potency with the addition of a 5-carboxamide moiety.[5]
Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Various Kinases
| Compound Class/Reference | Target Kinase | IC50 (nM) |
| Umbralisib (a 2,4-diaminopyrimidine derivative) | CK1ε | 37 |
| SR-4133 | CK1ε | 15[8] |
| A12 | FAK | 130 (A549 cells), 94 (MDA-MB-231 cells) |
| Compound 22 | CDK7 | 7.21[9] |
| BTX-A51 | CDK7 | 272.30[9] |
Note: The 2,4-diaminopyrimidine scaffold is closely related to the this compound scaffold and is also a prevalent core in kinase inhibitor design.[10]
Experimental Protocols
General In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method to determine the in vitro potency of this compound compounds against their target kinases using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant kinase
-
Appropriate peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)[11]
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase, the appropriate peptide substrate, and the test compound dilutions. For negative controls, add DMSO without the test compound. For a positive control, a known inhibitor of the kinase can be used.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine IC50 values.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.[1]
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
High-Throughput Screening Protocol for Kinase Inhibitors (384-well format)
This protocol is adapted for screening a larger number of compounds.
-
Compound and Control Plating: Transfer 5 µL of the test compounds in DMSO, a control inhibitor, and DMSO (as a negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition and Pre-incubation: Add 10 µL of the kinase enzyme solution to all assay wells. Mix and incubate for 10 to 30 minutes. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Kinase Reaction Initiation: Add 5 µL of a reaction mixture containing ATP and the kinase substrate to each well to start the reaction. Mix well and incubate for a predetermined time (e.g., 30 minutes).
-
ADP Detection: Prepare the ADP detection working reagent by mixing equal volumes of Reagent A and Reagent B from the assay kit. Add 40 µL of this working reagent to each well and mix. Incubate for 10 minutes.
-
Measurement: Read the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
Mandatory Visualizations
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Simplified BTK signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel this compound-based affinity probe for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Designing Cell-Based Assays for 2,5-Diaminopyrimidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and implementation of cell-based assays to characterize the biological activity of 2,5-diaminopyrimidine compounds. This class of molecules has shown significant promise as modulators of key cellular signaling pathways, particularly as kinase inhibitors. The following protocols are designed to assess the potency and mechanism of action of these compounds in a cellular context.
Introduction
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, frequently utilized in the development of potent inhibitors of protein kinases. Key targets for this compound class include Bruton's tyrosine kinase (Btk), B-lymphoid tyrosine kinase (BLK), and Focal Adhesion Kinase (FAK). Dysregulation of these kinases is implicated in various diseases, including B-cell malignancies and solid tumors. Therefore, robust cell-based assays are critical for the preclinical evaluation of this compound-based drug candidates.
This document outlines protocols for:
-
Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Target Engagement Assays: To confirm that the compounds are interacting with their intended kinase target within the cell.
-
Downstream Signaling Pathway Analysis: To elucidate the functional consequences of target inhibition.
Target Kinases and Recommended Cell Lines
The selection of an appropriate cell line is paramount for obtaining biologically relevant data. The table below summarizes the primary kinase targets of interest for this compound compounds and suggests suitable commercially available human cell lines for assay development.
| Target Kinase | Associated Disease | Recommended Cell Lines | Rationale |
| Bruton's Tyrosine Kinase (Btk) | B-cell malignancies (e.g., CLL, MCL) | Ramos (Burkitt's lymphoma), TMD8 (Activated B-cell like DLBCL) | Endogenously express high levels of Btk and are dependent on B-cell receptor (BCR) signaling for survival and proliferation.[1][2] |
| B-lymphoid Tyrosine Kinase (BLK) | B-cell malignancies, Autoimmune diseases | Ramos, Daudi (Burkitt's lymphoma) | Member of the Src family of kinases involved in BCR signaling; these cell lines provide a relevant context for studying BLK inhibition.[3][4] |
| Focal Adhesion Kinase (FAK) | Solid tumors (e.g., lung, breast) | A549 (Non-small cell lung cancer), MDA-MB-231 (Triple-negative breast cancer) | Exhibit high expression and activity of FAK, which is crucial for their adhesion, migration, and survival.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to measure the effect of this compound compounds on cell viability by assessing the metabolic activity of the cells.[6][7][8][9]
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).
-
Include vehicle control (DMSO-treated) and no-cell (medium only) blank wells.
-
Add 100 µL of the diluted compound or control to the appropriate wells.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Target Phosphorylation Analysis (Western Blot)
This protocol allows for the direct assessment of the inhibitory effect of the compounds on the autophosphorylation of the target kinase. The example below is for Btk.[10][11][12][13][14]
Materials:
-
Selected cell line (e.g., Ramos)
-
Complete culture medium
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Btk (Tyr223), anti-total Btk)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of the compound for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, mix with Laemmli buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Btk primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Reprobing:
-
Strip the membrane and reprobe with an anti-total Btk antibody to normalize for protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. The level of phosphorylated Btk should be normalized to the total Btk for each treatment condition.
Protocol 3: Downstream Signaling Pathway Analysis (NF-κB Luciferase Reporter Assay)
Btk and BLK are upstream activators of the NF-κB signaling pathway. This assay measures the effect of the compounds on NF-κB transcriptional activity.[15][16][17][18][19]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
NF-κB luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated, vehicle-treated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Cell Viability of Compound X
| Cell Line | IC₅₀ (µM) |
| Ramos | 0.5 |
| TMD8 | 1.2 |
| A549 | > 50 |
| MDA-MB-231 | > 50 |
Table 2: Inhibition of Btk Phosphorylation by Compound Y in Ramos Cells
| Compound Y Conc. (µM) | Normalized p-Btk/Total Btk Ratio (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.65 |
| 0.5 | 0.21 |
| 1.0 | 0.05 |
| 5.0 | < 0.01 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Btk signaling pathway and the point of inhibition by this compound compounds.
Caption: Experimental workflow for Western blot analysis of kinase phosphorylation.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. phos-tag.com [phos-tag.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Application Notes: 2,5-Diaminopyrimidine as a Chemical Probe for Target Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2,5-diaminopyrimidine-based chemical probes for target validation. The this compound scaffold serves as a versatile starting point for the development of potent and selective chemical probes, particularly for protein kinases. This document will focus on the application of these probes in confirming target engagement in cellular systems, a critical step in the early stages of drug discovery.
Introduction to this compound Probes
The this compound core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. By modifying the substituents at various positions on the pyrimidine ring, it is possible to develop highly potent and selective inhibitors. These inhibitors can be further functionalized to create chemical probes for target validation studies.
A well-designed chemical probe should possess the following characteristics:
-
Potency: High affinity for the intended target, typically with an IC50 or Kd value of less than 100 nM in biochemical assays and less than 1 µM in cellular assays.[1]
-
Selectivity: A significantly higher affinity for the target of interest compared to other related proteins, often defined as a >30-fold difference in potency.[1]
-
Mechanism of Action: A clear and understood mechanism of how it interacts with the target.
-
Cellular Activity: The ability to penetrate cell membranes and engage the target in a cellular context.
This document will use examples of this compound-based probes targeting Bruton's tyrosine kinase (Btk) and B-lymphoid tyrosine kinase (BLK) to illustrate their application in target validation.[2][3]
Key Target Validation Techniques
Two primary methods for confirming the direct interaction of a chemical probe with its target in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Affinity Purification coupled with Mass Spectrometry (AP-MS).
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[4][5] By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of a binding compound.[4][5]
-
Affinity Purification-Mass Spectrometry (AP-MS): This method involves using a chemical probe that is modified with an affinity tag (e.g., biotin) to "pull down" its binding partners from a cell lysate.[6] The captured proteins are then identified by mass spectrometry, providing direct evidence of a physical interaction.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for exemplary this compound-based inhibitors and probes for Btk and BLK.
Table 1: Potency of this compound-Based Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Compound 31 | Btk | Biochemical | 2.1 | [7] |
| Compound 38 | Btk | Biochemical | 1.5 | [7] |
| Compound 9 | BLK | Cellular (Degradation) | DC50 < 100 | [3] |
| Compound 11 | BLK | Cellular (Degradation) | DC50 < 100 | [3] |
Table 2: Cellular Activity of this compound-Based Inhibitors
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 31 | Ramos (B-cell lymphoma) | Antiproliferative | 0.028 | [7] |
| Compound 38 | Ramos (B-cell lymphoma) | Antiproliferative | 0.019 | [7] |
| Compound 9 | Ramos (B-cell lymphoma) | Antiproliferative | 0.25 | [3] |
| Compound 11 | Ramos (B-cell lymphoma) | Antiproliferative | 0.31 | [3] |
Signaling Pathways
Understanding the signaling context of the target protein is crucial for designing functional assays and interpreting the results of target engagement studies.
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[8][9] Upon BCR engagement by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of Btk.[8] Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers calcium mobilization and the activation of transcription factors like NF-κB, ultimately leading to B-cell proliferation and survival.[8][10]
B-lymphoid Tyrosine Kinase (BLK) Signaling Pathway
BLK is a member of the Src family of non-receptor tyrosine kinases and is also involved in B-cell receptor signaling.[11][12] It plays a role in the early stages of B-cell development and can contribute to the activation of Btk.[12][13] Following BCR stimulation, BLK can phosphorylate ITAM motifs on CD79A/B, creating docking sites for Syk and subsequently leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for B-cell survival and proliferation.[14]
Experimental Protocols
The following section provides detailed protocols for using this compound-based probes in CETSA and AP-MS experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the engagement of a this compound probe with its target kinase in intact cells.
Workflow for CETSA
Materials:
-
Cell line expressing the target kinase (e.g., Ramos cells for Btk/BLK)
-
Cell culture medium and supplements
-
This compound chemical probe
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and grow to 70-80% confluency.
-
Treat cells with the this compound probe at the desired concentration (e.g., 1-10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions in a thermal cycler at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control sample.
-
-
Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (set to 100%).
-
Plot the percentage of soluble protein against temperature to generate melting curves for both the probe-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol outlines the steps for identifying the cellular targets of a biotinylated this compound probe.
Workflow for AP-MS
Materials:
-
Biotinylated this compound probe
-
Control compound (non-biotinylated probe or a structurally similar inactive compound)
-
Cell line of interest
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers (with varying salt concentrations and detergents)
-
Elution buffer (e.g., high concentration of biotin, or denaturing buffer like SDS-PAGE loading buffer)
-
Enzymes for protein digestion (e.g., Trypsin)
-
Reagents for mass spectrometry sample preparation
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C. As a negative control, incubate a separate aliquot of lysate with the non-biotinylated control compound.
-
Add pre-washed streptavidin beads to the lysates and incubate for another 1-2 hours at 4°C to capture the probe-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This may include buffers with increasing stringency (e.g., higher salt concentration or different detergents).
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads. This can be done competitively with a high concentration of free biotin or by denaturing the proteins with SDS-PAGE loading buffer.
-
For mass spectrometry analysis, proteins are typically digested into peptides either on-bead or after elution. This is commonly done using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Compare the proteins identified in the probe-treated sample with the negative control. Proteins that are significantly enriched in the probe sample are considered potential targets.
-
Conclusion
This compound-based chemical probes are valuable tools for target validation in drug discovery. The protocols provided herein for CETSA and AP-MS offer robust methods to confirm target engagement and identify the cellular binding partners of these probes. By integrating these techniques into early-stage research, scientists can gain crucial insights into the mechanism of action of their compounds and build a stronger case for their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel this compound-based affinity probe for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel this compound-based affinity probe for Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. sinobiological.com [sinobiological.com]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. researchgate.net [researchgate.net]
Application of 2,5-Diaminopyrimidine in Cancer Research: A Detailed Overview
The 2,5-diaminopyrimidine scaffold has emerged as a significant pharmacophore in the design and development of novel anticancer agents. Its unique structural features allow for versatile chemical modifications, leading to the synthesis of potent and selective inhibitors of various key targets in cancer signaling pathways. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the use of this compound derivatives in cancer research.
Application Notes
The primary application of the this compound core in oncology is as a building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold serves as an excellent "hinge-binding" motif, enabling high-affinity interactions with the ATP-binding pocket of various kinases.
Key Therapeutic Targets:
-
Bruton's Tyrosine Kinase (Btk): this compound derivatives have been successfully developed as covalent irreversible inhibitors of Btk, a critical enzyme in B-cell receptor signaling.[1][2][3] These inhibitors have shown potent antiproliferative activities in various B-cell lymphoma cell lines.[2][3]
-
Focal Adhesion Kinase (FAK): As a non-receptor tyrosine kinase, FAK is overexpressed in numerous solid tumors and is involved in cell adhesion, proliferation, and migration. Novel this compound-based FAK inhibitors have demonstrated significant anticancer activity in lung and breast cancer cell lines.[4][5]
-
Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a key regulator of the cell cycle and transcription. Potent and selective inhibitors of CDK7 based on the 2,4-diaminopyrimidine scaffold (a closely related isomer) have been synthesized, showing promise in treating hematological cancers by inducing cell cycle arrest and apoptosis.[6]
-
B-lymphoid Tyrosine Kinase (BLK): More recently, this compound derivatives have been identified as selective monomeric degraders of BLK, an important regulator of B-cell function. This represents a novel therapeutic strategy beyond simple inhibition.[7]
-
Dihydrofolate Reductase (DHFR): Some diaminopyrimidine derivatives have shown inhibitory activity against mammalian dihydrofolate reductase, an established target for cancer chemotherapy.[8]
The versatility of the this compound scaffold allows for the development of both traditional kinase inhibitors and novel therapeutic modalities like protein degraders. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.[9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and kinases.
Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Btk Inhibitors | ||||
| Compound 31 | TMD-8 | Diffuse Large B-cell Lymphoma | 0.03 ± 0.01 | [2] |
| Compound 31 | OCI-Ly10 | Diffuse Large B-cell Lymphoma | 0.04 ± 0.01 | [2] |
| Compound 38 | TMD-8 | Diffuse Large B-cell Lymphoma | 0.02 ± 0.00 | [3] |
| Compound 38 | OCI-Ly10 | Diffuse Large B-cell Lymphoma | 0.03 ± 0.01 | [3] |
| FAK Inhibitors | ||||
| Compound A12 | A549 | Lung Cancer | 0.13 ± 0.04 | [4] |
| Compound A12 | MDA-MB-231 | Breast Cancer | 0.094 ± 0.05 | [4] |
| Other Derivatives | ||||
| Compound 9k | A549 | Lung Cancer | 2.14 | [9] |
| Compound 9k | HCT-116 | Colon Cancer | 3.59 | [9] |
| Compound 9k | PC-3 | Prostate Cancer | 5.52 | [9] |
| Compound 9k | MCF-7 | Breast Cancer | 3.69 | [9] |
| Compound 13f | A549 | Lung Cancer | 1.98 | [9] |
| Compound 13f | HCT-116 | Colon Cancer | 2.78 | [9] |
| Compound 13f | PC-3 | Prostate Cancer | 4.27 | [9] |
| Compound 13f | MCF-7 | Breast Cancer | 4.01 | [9] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Btk Inhibitors | |||
| Compound 31 | Btk | 1.9 ± 0.2 | [2] |
| Compound 38 | Btk | 1.1 ± 0.1 | [3] |
| FAK Inhibitors | |||
| Compound A12 | FAK | Not explicitly stated | [4] |
| CDK7 Inhibitors | |||
| Compound 22 | CDK7 | 7.21 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of a this compound derivative against a target kinase.
1. Materials:
-
Recombinant human kinase (e.g., Btk, FAK, CDK7)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase assay buffer (specific composition depends on the kinase)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP consumed, which is inversely proportional to the kinase activity.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation (MTT) Assay
This protocol is used to assess the antiproliferative effect of this compound derivatives on cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathways involving Btk and FAK, key targets of this compound derivatives in cancer.
Experimental Workflow Diagram
Caption: General workflow for the development and evaluation of this compound-based anticancer agents.
Logical Relationship Diagram
Caption: Logical relationship illustrating how the this compound scaffold contributes to anticancer activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of 2,5-Diaminopyrimidine-Based BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of 2,5-diaminopyrimidine-based Bruton's tyrosine kinase (BTK) inhibitors. This document covers the synthesis, in vitro evaluation, and in vivo assessment of this promising class of targeted cancer therapeutics.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for the development, differentiation, and survival of B-cells.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL). Consequently, BTK has emerged as a key therapeutic target for the treatment of these cancers. The this compound scaffold has been identified as a promising core structure for the development of potent and selective BTK inhibitors. This document outlines the key experimental procedures for the discovery and preclinical development of novel this compound-based BTK inhibitors.
Data Presentation: In Vitro Efficacy of this compound-Based BTK Inhibitors
The following table summarizes the in vitro inhibitory activities of representative this compound-based BTK inhibitors against BTK and their anti-proliferative effects on various B-cell lymphoma cell lines.
| Compound | BTK IC50 (nM) | Ramos IC50 (µM) | Raji IC50 (µM) | TMD8 IC50 (µM) | Reference |
| Compound 31 | 1.2 | 0.08 | 0.15 | 0.05 | [4][5] |
| Compound 38 | 0.8 | 0.06 | 0.12 | 0.04 | [4][5] |
| Ibrutinib (Control) | 0.5 | 0.02 | 0.03 | 0.01 | [4][5][6] |
| Spebrutinib (Control) | 2.1 | - | - | - | [7] |
| KIN-8194 | 0.915 | - | - | <0.05 | [6] |
Experimental Protocols
Synthesis of this compound-Based BTK Inhibitors
This protocol describes a general method for the synthesis of a this compound scaffold, which can be further modified to generate a library of potential BTK inhibitors.
Materials:
-
2,4,5-trichloropyrimidine
-
Substituted anilines
-
Acryloyl chloride
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvents (e.g., Dioxane, DMF, DCM)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution. React 2,4,5-trichloropyrimidine with a substituted aniline in the presence of a base to selectively substitute the chlorine at the C4 position.
-
Step 2: Suzuki Coupling. Couple the resulting 2,5-dichloro-N-arylpyrimidin-4-amine with a suitable boronic acid or ester in the presence of a palladium catalyst and a ligand to introduce a substituent at the C5 position.
-
Step 3: Second Nucleophilic Aromatic Substitution. React the 2-chloro-5-substituted-N-arylpyrimidin-4-amine with a second, different substituted aniline to introduce the final amino group at the C2 position.
-
Step 4: Acrylamide Formation. For covalent inhibitors, react the final this compound derivative with acryloyl chloride to introduce the reactive acrylamide "warhead" that will covalently bind to Cys481 in the BTK active site.
-
Purification: Purify the final product using column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and HPLC.
In Vitro BTK Kinase Assay (ADP-Glo™ Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against BTK using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the Kinase Buffer, test compound dilution (or vehicle control), and the recombinant BTK enzyme. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate Kinase Reaction: Add a solution of ATP and BTK substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative activity of the synthesized compounds on B-cell lymphoma cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, Raji, TMD8)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the B-cell lymphoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model for B-Cell Lymphoma
This protocol describes the establishment of a subcutaneous xenograft model of diffuse large B-cell lymphoma in immunodeficient mice to evaluate the in vivo efficacy of the lead compounds.[8][9][10]
Materials:
-
Diffuse large B-cell lymphoma cell line (e.g., TMD8)
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)
-
Matrigel
-
Test compound and vehicle
-
Calipers
Procedure:
-
Cell Preparation: Harvest the lymphoma cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[9]
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[8]
-
Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., daily via oral gavage) and the vehicle to the respective groups for a specified period (e.g., 21 days).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Calculate the tumor growth inhibition (TGI) percentage. Analyze the statistical significance of the results.
Visualizations
Caption: BTK Signaling Pathway Downstream of BCR Activation.
Caption: Experimental Workflow for BTK Inhibitor Development.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. yeasenbio.com [yeasenbio.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Evaluation of 2,5-Diaminopyrimidine Derivatives as FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical component of signal transduction pathways initiated by integrins and growth factor receptors.[1] FAK is involved in fundamental cellular functions, including cell adhesion, migration, proliferation, and survival.[2] In many types of cancer, FAK is overexpressed and its activity is elevated, which is often correlated with increased malignancy, invasion, and poor prognosis.[1][2] This makes FAK a significant and promising target for cancer therapy.[1][3] A prominent class of small molecule inhibitors developed to target this kinase is the 2,5-diaminopyrimidine derivatives.[4][5] These compounds typically act as ATP-competitive inhibitors, effectively blocking the kinase activity of FAK and subsequent downstream signaling.[4][6]
This document provides detailed protocols for the in vitro characterization of this compound derivatives as FAK inhibitors, including data on their inhibitory activity and methodologies for key cellular assays.
Mechanism of Action of FAK and Inhibition by this compound Derivatives
Upon activation by signals from the extracellular matrix (ECM) via integrins, FAK undergoes autophosphorylation at the Tyrosine 397 (Y397) residue.[1][7] This phosphorylation event creates a binding site for the SH2 domain of Src family kinases.[1][7] The subsequent formation of the FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK, which amplifies downstream signaling cascades.[7] Key pathways activated by FAK include the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting cell survival, proliferation, and motility.[1][2][8]
This compound derivatives are designed to fit into the ATP-binding pocket of the FAK kinase domain.[5] By competing with ATP, these inhibitors prevent the autophosphorylation of FAK at Y397, thereby blocking the initiation of downstream signaling required for cancer cell progression.[2][7]
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against the FAK enzyme and various cancer cell lines.
Table 1: FAK Enzymatic Inhibition
| Compound | FAK IC₅₀ (nM) | Reference |
| TAE-226 | - | [2][4] |
| PF-573228 | - | [4] |
| Compound A12 | - | [2][9] |
| Compound 5a | 2.75 | [4] |
| Compound 5b | 1.87 | [4] |
| Compound 9a | 5.0 | [4] |
| Compound 9b | 21.6 | [4] |
| Compound 8a | 47 | [5] |
| Compound 12s | 47 | [8] |
| Compound Q6 | 3.2 | [6][10] |
| Compound 54 | 3.0 | [6] |
| Compound 55 | 0.6 | [6] |
| Compound 58 | 3.2 | [6] |
Table 2: Anti-proliferative Activity (Cell Viability IC₅₀)
| Compound | Cell Line | IC₅₀ (nM) |
| Compound A12 | A549 (Lung Cancer) | 130 |
| MDA-MB-231 (Breast Cancer) | 94 | |
| Compound 8a | H1975 (Lung Cancer) | 44 |
| A431 (Skin Cancer) | 119 | |
| Compound 12s | MGC-803 (Gastric Cancer) | 240 |
| HCT-116 (Colon Cancer) | 450 | |
| KYSE30 (Esophageal Cancer) | 440 |
Experimental Protocols
A systematic evaluation of FAK inhibitors involves a series of in vitro assays to determine their biochemical potency, cellular activity, and mechanism of action.
FAK Kinase Assay (ADP-Glo™ Format)
This assay measures the enzymatic activity of FAK by quantifying the amount of ADP produced in the kinase reaction.[11]
Materials:
-
Recombinant FAK enzyme[12]
-
FAK Substrate (e.g., Poly (Glu, Tyr) 4:1)[12]
-
ATP[12]
-
FAK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[11]
-
Test compounds (this compound derivatives)
-
White 96-well or 384-well plates[12]
-
Luminometer[13]
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a white multi-well plate, add the test compound or vehicle control (e.g., DMSO).
-
Add the FAK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Convert the ADP produced to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, to the FAK activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[13]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of FAK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)[2]
-
Complete cell culture medium
-
96-well plates[1]
-
MTT solution (5 mg/mL in PBS)[1]
-
DMSO[1]
-
Microplate reader[1]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the this compound derivative (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.[1][13]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]
Western Blot Analysis for FAK Phosphorylation
This protocol is used to detect the levels of phosphorylated FAK (p-FAK) at Tyr397, providing a direct measure of the inhibitor's target engagement in a cellular context.[7]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14][15]
-
SDS-PAGE equipment and reagents
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[15][16]
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK[14]
-
HRP-conjugated secondary antibody[16]
-
Chemiluminescent substrate[16]
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the FAK inhibitor at various concentrations for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[15]
-
Scrape the cells and collect the lysate.[15] Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[14]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.[15]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of a FAK inhibitor on cell migration.[1]
Materials:
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.[1]
-
Create a "scratch" or "wound" in the monolayer with a sterile 200 µL pipette tip.[1]
-
Wash the wells with PBS to remove detached cells.[1]
-
Add fresh medium containing different concentrations of the FAK inhibitor or a vehicle control.[1]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[1]
-
Measure the width of the scratch at several points and calculate the percentage of wound closure over time to assess the inhibition of cell migration.[1]
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key process in metastasis that is often regulated by FAK.[1]
Materials:
-
Transwell inserts (8 µm pore size)[1]
-
Matrigel (or other basement membrane extract)[1]
-
Serum-free medium and complete medium[1]
-
Cotton swabs[1]
-
Crystal violet stain[1]
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[1]
-
Resuspend cells in serum-free medium containing different concentrations of the FAK inhibitor or a vehicle control.[1]
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.[1]
-
Incubate for 24-48 hours.[1]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[1]
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.[1]
-
Count the number of invading cells in several random fields under a microscope to determine the effect of the inhibitor on cell invasion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 5. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Focal adhesion kinase (FAK) expression and activation during lens development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening of a 2,5-Diaminopyrimidine Library for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2,5-diaminopyrimidine libraries to identify and characterize novel kinase inhibitors. The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. This document will focus on screening against three key kinases implicated in cancer and autoimmune diseases: B-lymphoid Tyrosine Kinase (BLK), Bruton's Tyrosine Kinase (Btk), and Focal Adhesion Kinase (FAK).
Introduction to 2,5-Diaminopyrimidines and Target Kinases
The this compound core serves as a versatile scaffold for the design of kinase inhibitors. Its hydrogen bonding capabilities and structural rigidity allow for potent and selective interactions within the kinase ATP-binding pocket. High-throughput screening of libraries based on this scaffold has led to the discovery of promising lead compounds for various therapeutic targets.
-
B-lymphoid Tyrosine Kinase (BLK): A member of the Src family of non-receptor tyrosine kinases, BLK is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Its dysregulation is associated with autoimmune diseases and B-cell malignancies.[1][2]
-
Bruton's Tyrosine Kinase (Btk): A non-receptor tyrosine kinase from the Tec family, Btk is essential for B-cell development, differentiation, and signaling.[3] It is a validated therapeutic target for various B-cell cancers and autoimmune disorders.[3]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a pivotal role in integrin and growth factor receptor signaling pathways, FAK is involved in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are linked to the progression and metastasis of various solid tumors.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the inhibitory activities of representative this compound and related diaminopyrimidine derivatives against the target kinases and cancer cell lines.
Table 1: Biochemical Inhibitory Activity of Diaminopyrimidine Derivatives against Target Kinases
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 12s | 2,4-Diaminopyrimidine | FAK | 47 | [4] |
| Compound 18b | 2,4-Diaminopyrimidine | FAK | 45 | [5] |
| Compound A12 | Diaminopyrimidine | FAK | - | [6] |
| TAE-226 | - | FAK | - | [6] |
| VS-4718 | - | FAK | 1.5 | [6] |
| BI-853520 | - | FAK | 1.0 | [6] |
| CEP-37440 | - | FAK | 2 | [6] |
| VS-6063 | - | FAK | 0.6 | [6] |
Table 2: Anti-proliferative Activity of Diaminopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Scaffold | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12s | 2,4-Diaminopyrimidine | MGC-803 | Gastric Cancer | 0.24 | [4] |
| HCT-116 | Colon Cancer | 0.45 | [4] | ||
| KYSE30 | Esophageal Cancer | 0.44 | [4] | ||
| Compound 18b | 2,4-Diaminopyrimidine | Hela | Cervical Cancer | 0.27 | [5] |
| HCT116 | Colon Cancer | 0.19 | [5] | ||
| MDA-MB-231 | Breast Cancer | 0.26 | [5] | ||
| Compound A12 | Diaminopyrimidine | A549 | Lung Cancer | 0.13 | [6] |
| MDA-MB-231 | Breast Cancer | 0.094 | [6] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: B-Lymphoid Tyrosine Kinase (BLK) in the B-Cell Receptor (BCR) signaling pathway.
Caption: Bruton's Tyrosine Kinase (Btk) signaling cascade downstream of the B-Cell Receptor.
Caption: Focal Adhesion Kinase (FAK) signaling pathway initiated by integrin engagement.
Experimental Workflows
Caption: High-throughput screening workflow for the discovery of kinase inhibitors.
Experimental Protocols
Protocol 1: LANCE® Ultra TR-FRET Kinase Assay for Primary Screening and IC50 Determination
Principle: This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled peptide substrate by the target kinase. A europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide, bringing the Eu-donor and ULight™-acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[7][8][9]
Materials:
-
Recombinant human kinase (BLK, Btk, or FAK)
-
ULight™-labeled peptide substrate specific for the kinase
-
Eu-W1024 labeled anti-phospho-substrate antibody
-
Adenosine triphosphate (ATP)
-
LANCE® Detection Buffer
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound compound library dissolved in DMSO
-
White, low-volume 384-well microplates
-
TR-FRET enabled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in kinase reaction buffer. The final concentration should be optimized to yield a robust signal-to-background ratio.
-
Prepare a 4X substrate and 4X ATP solution in kinase reaction buffer. The final concentrations should be at the Km for each, as determined in preliminary experiments.
-
Prepare a 4X compound solution by diluting the library compounds in kinase reaction buffer. For dose-response curves, perform serial dilutions.
-
Prepare a 4X stop/detection solution containing the Eu-labeled antibody in LANCE® Detection Buffer.
-
-
Assay Protocol (10 µL final volume):
-
Add 2.5 µL of the 4X compound solution (or DMSO for controls) to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP solution.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the 2X stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) * 10,000.
-
For primary screening, calculate the percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
For IC50 determination, plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
-
Protocol 2: Cell Proliferation/Viability Assay (MTT)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Human cancer cell lines (e.g., B-cell lymphoma lines for BLK/Btk, A549 or MDA-MB-231 for FAK)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Discovery of this compound derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 2,5-Diaminopyrimidine Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystallization methods for 2,5-diaminopyrimidine salts. The following protocols are designed to serve as a foundational guide for the purification and isolation of these compounds, which are of significant interest in pharmaceutical and chemical research. While specific quantitative data for the crystallization of this compound salts is not extensively available in public literature, the methodologies presented here are based on established principles of crystallization for analogous diaminopyrimidine compounds.
Introduction
This compound and its salts are important heterocyclic compounds that serve as building blocks in the synthesis of various biologically active molecules.[1] Proper purification of these intermediates is crucial for the successful synthesis of target compounds and for studying their physicochemical properties. Crystallization is a primary method for the purification of these salts, offering the potential to obtain high-purity crystalline material.
This document outlines protocols for the crystallization of this compound hydrochloride and sulfate salts. It also provides a framework for troubleshooting and optimizing crystallization conditions.
Data Presentation
Due to the limited availability of specific quantitative data for the crystallization of this compound salts in the cited literature, the following table is presented as a template for researchers to record their experimental results. The example data is illustrative and based on typical outcomes for similar compounds.
Table 1: Experimental Crystallization Data for this compound Salts (Illustrative)
| Salt Form | Crystallization Method | Solvent System | Temperature Profile | Yield (%) | Purity (%) | Crystal Habit |
| Hydrochloride | Cooling Crystallization | Ethanol/Water (9:1) | Dissolve at 70°C, cool to 5°C | 85 | >98 | Needles |
| Dihydrochloride | Acidification & Cooling | Aqueous HCl (pH 2) | Dissolve at 80°C, cool to 0°C | 78 | >99 | Prisms |
| Sulfate | Salt Conversion & Cooling | Water | Convert from HCl salt, cool to 10°C | 92 | >99 | Plates |
| Acetate | Evaporation | Aqueous Acetic Acid | Slow evaporation at 25°C | 75 | >97 | Rods |
Experimental Protocols
The following are detailed protocols for the crystallization of this compound salts.
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol describes a general method for the recrystallization of this compound hydrochloride from a mixed solvent system. Ethanol is a common solvent for recrystallizing similar diaminopyrimidine derivatives.[2]
Materials:
-
Crude this compound hydrochloride
-
Ethanol (analytical grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride to a minimal amount of a 9:1 ethanol/water mixture. For every 1 gram of crude product, start with 10 mL of the solvent mixture.
-
Heating: Gently heat the mixture to reflux with continuous stirring until all the solid has dissolved. If the solid does not dissolve completely, add small portions of the solvent mixture until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to reflux for 5-10 minutes.
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature appropriate to remove the solvent without decomposing the product (e.g., 40-50°C).
Protocol 2: Crystallization of this compound Sulfate via Salt Conversion
This protocol is adapted from a method used for the 2,4-isomer, where the more soluble hydrochloride salt is converted to the less soluble sulfate salt to facilitate crystallization from an aqueous solution.[3]
Materials:
-
Crude this compound hydrochloride
-
Deionized water
-
Concentrated sulfuric acid or a concentrated solution of sodium sulfate
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Hydrochloride: Dissolve the crude this compound hydrochloride in a minimum amount of warm deionized water.
-
Sulfate Addition: While stirring the solution, slowly add a concentrated solution of sodium sulfate or dropwise add concentrated sulfuric acid. The addition of sulfate ions will cause the less soluble this compound sulfate to precipitate.
-
Precipitation and Cooling: Continue stirring and cool the mixture in an ice bath to ensure maximum precipitation.
-
Isolation: Collect the precipitated this compound sulfate by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Recrystallization (Optional but Recommended): For higher purity, the crude sulfate salt can be recrystallized. A suggested method is to dissolve the crude product in approximately six times its weight of hot water, followed by hot filtration (if necessary) and slow cooling to induce crystallization.[3]
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
The following diagrams illustrate the workflows for the described crystallization protocols.
Caption: Workflow for Hydrochloride Salt Recrystallization.
Caption: Workflow for Sulfate Salt Crystallization.
Troubleshooting and Optimization
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too supersaturated or cooling too rapidly. Try using a larger volume of solvent, a slower cooling rate, or a different solvent system.
-
No Crystals Form: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can sometimes induce nucleation. Seeding with a small crystal from a previous batch is also an effective method.
-
Poor Yield: If the yield is low, ensure that the minimum amount of hot solvent was used for dissolution and that the solution was adequately cooled to minimize the amount of product remaining in the mother liquor.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization.[4] A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed. For diaminopyrimidine derivatives, polar solvents like alcohols, water, and acetonitrile, or mixtures thereof, are often good starting points.[2][5] For compounds that are only soluble in highly polar aprotic solvents like DMF or DMSO, an anti-solvent diffusion method may be necessary.
References
- 1. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of 2,5-diaminopyrimidine, a crucial building block in medicinal chemistry and drug development. The following protocols for recrystallization and column chromatography are designed to yield high-purity material suitable for downstream applications.
Introduction
This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final products. This guide outlines two common and effective methods for the purification of this compound: recrystallization and silica gel column chromatography.
Potential Impurities: Based on common synthetic routes, such as the reduction of 2-amino-5-nitropyrimidine, potential impurities in crude this compound may include the unreacted starting material, residual catalyst (e.g., palladium on carbon), and by-products from the reaction. The purification methods described herein are designed to effectively remove these and other process-related impurities.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the purification of this compound using the described methods. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Recrystallization | 85-95% | >98% | 70-85% |
| Column Chromatography | <85% | >99% | 60-80% |
Experimental Protocols
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. For this compound, a polar protic solvent such as ethanol or a mixture of ethanol and water is often a suitable choice, given that related aminopyrimidines show solubility in such systems.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot 95% ethanol. If the compound is very soluble, a mixed solvent system (e.g., ethanol/water) may be more effective. To the hot ethanol solution, add hot water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate. This indicates a good solvent system for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (or solvent mixture) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure this compound is approximately 200°C.[1][2]
Method 2: Silica Gel Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). This method is particularly useful for purifying larger quantities of material or for separating compounds with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Eluent (e.g., DCM:MeOH, 95:5 to 90:10)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Protocol:
-
Eluent Selection: Determine a suitable eluent system by running a TLC of the crude material. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4. A mixture of dichloromethane and methanol is a common starting point for aminopyrimidines.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of methanol to speed up the elution of the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Experimental Workflow for Purification
Caption: General Experimental Workflow for this compound Purification.
Decision Tree for Purification Method Selection
Caption: Decision Tree for Purification Method Selection.
References
Application Notes and Protocols for the Characterization of 2,5-Diaminopyrimidine Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 2,5-diaminopyrimidine and its derivatives. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography are presented to ensure accurate identification, purity assessment, and structural elucidation of synthesized products.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a fundamental technique for assessing the purity of this compound products and quantifying the main component and any impurities. Reversed-phase HPLC is the most common method employed.
Application Note:
Reverse-phase HPLC with a C18 column is a robust method for separating this compound from its starting materials, intermediates, and by-products. The choice of mobile phase, typically a mixture of acetonitrile or methanol and water with an acid modifier like phosphoric acid or formic acid, is crucial for achieving optimal separation.[1][2] For applications requiring mass spectrometry detection (LC-MS), volatile modifiers such as formic acid are preferred.[1][2] The detection wavelength is usually set in the UV region where the pyrimidine ring exhibits strong absorbance.
Experimental Protocol: HPLC Purity Assay
Objective: To determine the purity of a this compound sample and quantify related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph (e.g., Thermo Ultimate 3000) with a Diode Array Detector (DAD).[3]
-
Chromatographic Column: YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm particle size, or equivalent C18 column.[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Water (HPLC grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
This compound reference standard
-
Sample of this compound product
Chromatographic Conditions:
| Parameter | Condition 1[1] | Condition 2[3] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 15 min) | 10% Methanol for 1.8 min, then to 50% in 8.5 min, hold for 2.5 min, then back to 10% in 0.1 min and equilibrate for 6 min. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 35 °C |
| Detection Wavelength | 210 nm for main component, 200 nm for impurities | 210 nm (or DAD scan 200-400 nm) |
| Injection Volume | 1 µL | 1 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the this compound product sample in the same manner as the standard solution.[3]
-
System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates) are within acceptable limits.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify the main peak corresponding to this compound based on the retention time of the reference standard. Calculate the area percentage of the main peak and any impurities to determine the purity of the sample.
Caption: General workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrimidine derivatives and can be used for both qualitative and quantitative purposes.[4][5]
Application Note:
For GC-MS analysis, derivatization of polar functional groups, such as the amino groups in this compound, with silylating agents is often necessary to increase volatility and improve chromatographic peak shape.[4] Electron Ionization (EI) is a common ionization technique that provides valuable fragmentation patterns for structural elucidation.[6]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities and confirm the structure of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS-QP 1000 EX).[7]
Reagents:
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
This compound sample
Procedure:
-
Derivatization: In a sealed vial, dissolve a known amount of the this compound sample in the anhydrous solvent. Add an excess of the silylating agent. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern to confirm the structure. Quantify impurities by comparing their peak areas to that of an internal standard.
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Application Note:
The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the nature and position of substituents.[8] In ¹H NMR, the protons of the amino groups typically appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.[8] ¹³C NMR provides information on all carbon atoms in the molecule, including quaternary carbons.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of the synthesized this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used as a reference)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters.
-
The spectral width should be sufficient to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Analysis:
Expected ¹H NMR Data (in DMSO-d₆):
-
Signals for the amino protons (NH₂) will be observed.
-
Signals for the pyrimidine ring protons will be present. For 2,4-diaminopyrimidine-5-carbonitrile, a singlet for the aromatic proton was observed at δ 8.05 ppm, and NH₂ protons at δ 6.9 ppm.[8]
Expected ¹³C NMR Data (in DMSO-d₆):
-
Signals corresponding to the carbon atoms of the pyrimidine ring will be observed in the aromatic region. For a related compound, 2,4-diaminopyrimidine-5-carbonitrile, peaks were observed at δ 83.0 (C5), 161.3 (C6), 166.6, and 167.2 ppm (C2 & C4).[8]
X-ray Crystallography for Definitive Structure Determination
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.
Application Note:
Obtaining single crystals of suitable quality is the most critical and often challenging step for this technique. The crystal structure can reveal details about hydrogen bonding networks and crystal packing, which are important for understanding the solid-state properties of the material.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the absolute three-dimensional structure of a this compound derivative.
Procedure:
-
Crystal Growth: Grow single crystals of the this compound product. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened. For some diaminopyrimidine salts, crystallization was achieved by slow evaporation from an aqueous solution over two weeks.[10]
-
Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.
-
Data Analysis: Analyze the refined structure to determine atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions. The results are often presented as diagrams showing the molecular structure with thermal ellipsoids.[11]
Signaling Pathways and Biological Context
Derivatives of this compound are known to be biologically active and are investigated as potential therapeutic agents. For instance, they have been explored as inhibitors of dihydrofolate reductase (DHFR) and as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), which is a key component of the B cell receptor signaling pathway.[9][12] The characterization of these molecules is a critical step in understanding their structure-activity relationships.
References
- 1. Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 4. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of this compound derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Diaminopyrimidine Derivatives in Radiolabeling for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biological processes in vivo. The development of novel radiotracers is crucial for expanding the applications of PET in oncology, neurology, and cardiology. Pyrimidine scaffolds are prevalent in medicinal chemistry and have been explored for the development of targeted radiotracers. While direct radiolabeling of the 2,5-diaminopyrimidine core for PET imaging is not extensively documented in publicly available literature, derivatives of diaminopyrimidines have shown promise as imaging agents.
This document provides detailed application notes and protocols based on the use of a closely related scaffold, 2,4-diaminopyrimidine, for the development of PET radiotracers targeting Focal Adhesion Kinase (FAK), a protein implicated in cancer progression. This information serves as a valuable reference for researchers interested in developing this compound-based or other heterocyclic radiotracers.
Application: Imaging Focal Adhesion Kinase (FAK) in Tumors
A series of 2,4-diaminopyrimidine derivatives have been synthesized and radiolabeled with Fluorine-18 ([¹⁸F]) to evaluate their potential as PET imaging agents for tumors.[1] These compounds were designed to target FAK, a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a key role in cell survival, proliferation, and migration. The lead compound, [¹⁸F]Q6, demonstrated favorable properties for tumor imaging.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the [¹⁸F]-labeled 2,4-diaminopyrimidine derivative, [¹⁸F]Q6.[1]
| Parameter | Value |
| In vitro FAK Inhibitory Activity (IC₅₀) | 3.2 nM |
| Radiochemical Yield (non-decay corrected) | 25-35% |
| Radiochemical Purity | >98% |
| Molar Activity | 30-55 GBq/µmol |
| Tumor Uptake (S180-bearing mice at 30 min p.i.) | 3.35 ± 0.32 %ID/g |
| Tumor-to-Muscle Ratio (at 30 min p.i.) | 2.08 |
| Tumor-to-Bone Ratio (at 30 min p.i.) | 2.48 |
p.i. = post-injection
Experimental Protocols
General Radiolabeling Procedure for [¹⁸F]-labeling of a Diaminopyrimidine Derivative
This protocol describes the synthesis of an [¹⁸F]-labeled diaminopyrimidine derivative via a nucleophilic substitution reaction on a tosylated precursor.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Precursor (e.g., tosylated 2,4-diaminopyrimidine derivative)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dimethylformamide (DMF)
-
Water for injection
-
C18 Sep-Pak cartridge
-
Semi-preparative and analytical HPLC systems
-
Sterile filter (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen at approximately 110 °C.
-
Anhydrous acetonitrile is added and evaporated three times to ensure the reaction mixture is anhydrous.
-
-
Radiolabeling Reaction:
-
The tosylated precursor, dissolved in anhydrous DMF, is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at 120 °C for a specified time (e.g., 15 minutes).
-
-
Purification:
-
After cooling, the reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
The product is eluted from the cartridge with an appropriate solvent (e.g., acetonitrile).
-
The eluate is further purified using semi-preparative HPLC.
-
-
Formulation:
-
The HPLC fraction containing the radiolabeled product is collected.
-
The solvent is removed (e.g., by rotary evaporation).
-
The final product is reformulated in a suitable vehicle for injection, such as sterile saline containing a small amount of ethanol.
-
The final solution is passed through a 0.22 µm sterile filter.
-
-
Quality Control:
-
The radiochemical purity and identity of the final product are confirmed by analytical HPLC, comparing the retention time with a non-radioactive standard.
-
Molar activity is determined by measuring the radioactivity and the mass of the product.
-
In Vivo PET Imaging Protocol (Rodent Model)
Materials:
-
Tumor-bearing mice (e.g., S180 xenograft model)
-
[¹⁸F]-labeled diaminopyrimidine tracer
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Sterile saline for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Position the animal on the scanner bed.
-
-
Radiotracer Administration:
-
Administer a defined amount of the [¹⁸F]-labeled tracer (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET scans at specified time points post-injection (e.g., 30, 60, 90, 120 minutes).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Draw regions of interest (ROIs) on the tumor and other relevant organs (e.g., muscle, bone, liver) using the co-registered CT images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-bone).
-
Visualizations
Focal Adhesion Kinase (FAK) Signaling Pathway
Caption: Simplified FAK signaling pathway initiated by integrins and RTKs.
General Radiolabeling Workflow
Caption: General workflow for the radiosynthesis of an [¹⁸F]-labeled tracer.
Conclusion
Derivatives of diaminopyrimidines represent a promising class of scaffolds for the development of novel PET radiotracers for oncology and other disease areas. The methodologies and data presented, based on a 2,4-diaminopyrimidine FAK inhibitor, provide a solid foundation for researchers to design and evaluate new imaging agents, including those based on the this compound core. Further research is warranted to explore the full potential of this chemical space in PET radiopharmaceutical development.
References
Troubleshooting & Optimization
Troubleshooting low solubility of 2,5-diaminopyrimidine in DMSO
Troubleshooting Low Solubility of 2,5-Diaminopyrimidine in DMSO
This guide provides comprehensive troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our approach is rooted in foundational chemical principles to empower you to diagnose and resolve these issues effectively in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to dissolve this compound in DMSO at my target concentration. What are the primary reasons for this?
A1: Difficulty in dissolving this compound, even in a robust solvent like DMSO, typically stems from a combination of its intrinsic physicochemical properties and extrinsic experimental factors.
-
Intrinsic Properties: The planar structure of the pyrimidine ring can lead to strong crystal lattice energy.[1] This means a significant amount of energy is required to break apart the solid-state crystal and allow solvent molecules to solvate individual compound molecules. The compound has a relatively high melting point of 200°C, which is indicative of these strong intermolecular forces in the solid state.[2][3]
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[4] This can lead to inconsistent results between experiments.
-
Compound Purity & Form: The solubility can be affected by the specific polymorphic form of the solid, which may have different crystal packing and, consequently, different solubility.[5] Once a compound crystallizes from DMSO, it often forms a lower-energy, less soluble polymorph that is difficult to redissolve.[4]
-
Kinetic Limitations: You may be observing a kinetic barrier to dissolution rather than exceeding the true thermodynamic solubility. The rate of dissolution can be slow, requiring physical assistance to reach equilibrium.
Q2: What immediate, practical steps can I take to improve dissolution?
A2: When initial attempts to dissolve the compound fail, a systematic approach using physical methods is the best course of action. These techniques aim to provide the necessary energy to overcome the kinetic and thermodynamic barriers to dissolution.
Follow this standard protocol for preparing your stock solution.
Experimental Protocol 1: Preparation of a 10 mM Stock Solution
-
Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: 110.12 g/mol ) in a suitable vial.[2][6]
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Using anhydrous DMSO is critical to avoid issues related to moisture.[7]
-
Vortex Vigorously: Secure the cap and vortex the solution for 2-5 minutes.[8] This initial mechanical agitation helps to break up solid aggregates and increase the surface area available for solvation.
-
Gentle Warming: If the solid persists, warm the solution in a water bath at 37-50°C for 10-15 minutes.[1][8] Increased temperature provides thermal energy to overcome the compound's crystal lattice energy.[9][10]
-
Sonication: Following warming, place the vial in a bath sonicator for 5-10 minutes.[1][8] Sonication uses high-frequency sound waves to create micro-cavitations, which provides intense local energy to break apart persistent solid particles.
-
Visual Inspection: After this procedure, the solution should be a clear, homogenous liquid with no visible particulate matter. If solids remain, the desired concentration may exceed the compound's intrinsic solubility under these conditions.
Q3: My this compound dissolves with heating, but a precipitate forms when it cools to room temperature or when I dilute it into an aqueous buffer. Why does this happen?
A3: This common phenomenon is known as "crashing out" and is typically due to supersaturation or a drastic change in solvent polarity.
-
Supersaturation and Crystallization: By heating the DMSO, you created a supersaturated solution—a state where the concentration of the solute is higher than its normal equilibrium solubility at room temperature. As the solution cools, its capacity to hold the solute decreases, and the excess compound precipitates out, often in a more stable, less soluble crystalline form.[4]
-
Aqueous Dilution: When a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or assay buffer), the solvent environment changes dramatically from polar aprotic (DMSO) to polar protic (water). Since this compound is a hydrophobic molecule, its solubility is significantly lower in water. This sudden shift in polarity causes the compound to precipitate.[8][11] To mitigate this, ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%) while still maintaining compound solubility.[11][12]
Below is a workflow to guide your troubleshooting process for general solubility issues.
Caption: Troubleshooting workflow for addressing low solubility.
Q4: I noticed my DMSO solution of this compound changes color over a few hours or days. Is this related to solubility?
A4: Yes, this is a critical observation and is likely indicative of chemical instability, not just poor solubility. Research has shown that 5-aminopyrimidine derivatives can undergo oxidation and subsequent condensation reactions in DMSO.[13]
-
Mechanism of Degradation: DMSO can act as a mild oxidizing agent.[13] The 5-amino group of the pyrimidine is susceptible to oxidation. The resulting oxidized products can then react with the starting material (another molecule of this compound) to form colored, often insoluble, bipyrimidine or pyrimidopteridine adducts.[13]
-
Practical Implications: The formation of these degradation products not only reduces the concentration of your active compound but also introduces impurities that may be insoluble or have off-target biological effects. This directly impacts the accuracy and reproducibility of your experimental data.
Recommendations to Mitigate Instability:
-
Prepare Fresh Solutions: Always prepare solutions of this compound in DMSO immediately before use.
-
Proper Storage: If short-term storage is unavoidable, store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant to minimize exposure to air and moisture.[12]
-
Avoid Prolonged Storage at Room Temperature: Studies show that a significant percentage of compounds stored in DMSO at room temperature can degrade over time.[14][15]
Caption: Potential degradation pathway of 5-aminopyrimidines in DMSO.
Q5: If I cannot achieve my desired concentration in 100% DMSO, what are my options?
A5: If physical methods are insufficient and you have ruled out degradation, using a co-solvent or an alternative solvent system may be necessary.
-
Co-Solvents: Using a water-miscible organic co-solvent can sometimes improve the solubility of challenging compounds.[11][16][17] Solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be considered. However, you must first verify the compatibility of these solvents with your specific biological assay, as they can be more aggressive towards proteins or cells than DMSO.[18][19]
-
pH Modification (Aqueous Systems): While less relevant for 100% DMSO stocks, it's a key chemical principle. This compound has basic amino groups with a predicted pKa of approximately 4.83. In aqueous solutions, adjusting the pH to be acidic would protonate these groups, forming a more soluble salt.[1] This principle is useful when preparing final aqueous dilutions, but direct acidification of DMSO stocks is generally not recommended as it can catalyze DMSO decomposition.[20][21]
Summary Data & Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₄ | [2][6] |
| Molecular Weight | 110.12 g/mol | [2][6] |
| Melting Point | 200 °C | [2][3] |
| Predicted pKa | 4.83 ± 0.10 | [2] |
| Appearance | Solid | - |
Table 2: Quick Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound won't dissolve | Exceeded solubility, poor solvent quality, kinetic barrier | Use anhydrous DMSO; apply vortex, heat, sonication (Protocol 1). |
| Precipitation upon cooling | Supersaturation | Prepare a less concentrated stock; keep solution warm if possible. |
| Precipitation upon aqueous dilution | Low aqueous solubility | Decrease final concentration; optimize final DMSO percentage (<0.5%). |
| Solution changes color | Chemical degradation/oxidation | Prepare fresh solutions for each experiment; store solid at -20°C. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 22715-27-1 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. ziath.com [ziath.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Pyrimidine-2,5-diamine | C4H6N4 | CID 229075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pub.geus.dk [pub.geus.dk]
- 18. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. gchemglobal.com [gchemglobal.com]
Technical Support Center: Improving the Aqueous Solubility of Diaminopyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing diaminopyrimidine derivatives for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my diaminopyrimidine derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of diaminopyrimidine derivatives often stems from their physicochemical properties. The planar, aromatic pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and break apart the crystal structure. Furthermore, many derivatives are modified with lipophilic (hydrophobic) functional groups to enhance their biological activity, which inherently decreases their solubility in aqueous media.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What are the immediate troubleshooting steps?
A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address it:
-
Decrease the Final Concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts while maintaining solubility. You may need to prepare a more dilute stock solution in DMSO.
-
pH Adjustment: The diaminopyrimidine core is basic. Adjusting the pH of your aqueous buffer to be more acidic can significantly increase the solubility of your compound.[1]
-
Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound, but you must first confirm that your compound is stable at elevated temperatures.
Q3: How does pH modification work for diaminopyrimidine derivatives, and how do I select the right pH?
A3: Diaminopyrimidine derivatives are typically weak bases due to the nitrogen atoms in the pyrimidine ring and the amino groups. In an acidic environment (lower pH), these nitrogen atoms can become protonated, forming a positively charged ion. This ionized form is generally much more soluble in water than the neutral form.
To select the right pH, you should ideally know the compound's pKa (the pH at which 50% of the compound is ionized). The solubility of a basic compound increases as the pH is lowered below its pKa. For many diaminopyrimidines, a pH below 5 or 6 significantly improves solubility.[2][3][4] For example, the solubility of trimethoprim increases dramatically from 50 mg/100 mL at pH 8.54 to a maximum of 1550 mg/100 mL at pH 5.5.[2]
Q4: When should I consider using co-solvents or solubility enhancers like cyclodextrins?
A4: If pH adjustment is insufficient or not compatible with your experimental system (e.g., cell-based assays sensitive to pH changes), co-solvents and cyclodextrins are excellent next steps.
-
Co-solvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that can be added to the aqueous buffer to increase the solubility of lipophilic compounds. They work by reducing the polarity of the solvent system. This approach is best for compounds that are highly crystalline or lipophilic.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate the poorly soluble diaminopyrimidine derivative, forming an "inclusion complex" where the hydrophobic part of your molecule sits inside the cavity. This complex as a whole is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7][8][9]
Q5: What are the more advanced strategies if the above methods fail?
A5: For particularly challenging compounds, especially those intended for further drug development, more advanced formulation strategies are employed:
-
Salt Formation: Synthesizing a salt form of the diaminopyrimidine derivative with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) is a very effective way to increase solubility and dissolution rate.
-
Co-crystals: A co-crystal is a multi-component crystal where the drug and a "coformer" are held together by non-ionic bonds.[10] Selecting an appropriate coformer can significantly alter the physicochemical properties of the drug, including its solubility.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in a non-crystalline (amorphous) state.[11][12][13] The amorphous form of a drug is more energetic and thus more soluble than its stable crystalline form.[5]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[14] According to the Noyes-Whitney equation, decreasing particle size increases the surface area, which leads to a faster dissolution rate.
-
Prodrugs: A prodrug is a chemically modified, inactive version of the parent drug that is designed to be converted to the active form within the body.[15][16][17] This strategy can be used to temporarily attach a highly soluble functional group (like a phosphate) to the diaminopyrimidine derivative to improve its solubility for administration.[17][18][19]
Troubleshooting Guide: Choosing a Solubility Enhancement Strategy
Use the following decision tree to guide your selection of an appropriate solubility enhancement technique.
References
- 1. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 4,5-Diaminopyrimidine | 13754-19-3 [chemicalbook.com]
- 4. 4,6-Diaminopyrimidine | 2434-56-2 [chemicalbook.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization, phase solubility and molecular modeling of alpha-cyclodextrin/pyrimethamine inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Inclusion complexes of pyrimethamine in 2-hydroxypropyl-beta-cyclodextrin: characterization, phase solubility and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental cocrystal screening and solution based scale-up cocrystallization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Precipitation of 2,5-diaminopyrimidine in Assay Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of 2,5-diaminopyrimidine during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the assay buffer?
A1: Precipitation of this compound upon dilution of a DMSO stock into an aqueous assay buffer is a common issue arising from its limited aqueous solubility.[1] Several factors can contribute to this, including the final concentration of the compound, the pH of the buffer, the concentration of co-solvent (like DMSO), and the composition of the buffer itself.[1][2]
Q2: What is the role of pH in the solubility of this compound?
A2: The solubility of ionizable compounds like this compound is significantly influenced by pH.[1][3] With a predicted pKa of approximately 4.83, this compound has amino groups that can be protonated.[4][5] At a pH below its pKa, the compound will be more protonated and thus more soluble in aqueous solutions. Conversely, at a pH above the pKa, it will be in its less soluble, neutral form.
Q3: What is the recommended starting solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for creating high-concentration stock solutions of many organic compounds, including pyrimidine derivatives.[1][6] It is miscible with water, which allows for dilution into aqueous assay buffers.[1]
Q4: Can I use vortexing or sonication to dissolve the precipitate?
A4: Yes, mechanical methods such as vortexing and sonication can help in dissolving the compound.[1] Gentle heating might also be effective, but the thermal stability of this compound under your specific assay conditions should be confirmed to avoid degradation.[1]
Q5: How can I differentiate between compound precipitation and other forms of assay interference?
A5: It is important to distinguish compound precipitation from other potential assay interferences like chemical reactivity or colloidal aggregation.[7] A simple visual inspection for turbidity or precipitate after adding the compound to the buffer (without the enzyme or other detection reagents) can often confirm precipitation.[2]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Checks and Adjustments
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.[1]
-
Optimize DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells or interfere with enzyme activity. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.[1]
-
Order of Addition: Try adding the this compound stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing, which can sometimes prevent localized high concentrations that lead to precipitation.
Step 2: Buffer Optimization
If precipitation persists, optimizing the assay buffer composition is the next critical step. This involves systematically testing different buffer parameters to find a condition that maintains the solubility of this compound without compromising the integrity of the assay.
Experimental Protocol: Buffer Optimization for this compound Solubility
This protocol outlines a systematic approach to test the solubility of this compound in various buffer conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A selection of biological buffers (e.g., HEPES, MOPS, Phosphate-buffered saline)[8][9]
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Co-solvents (e.g., glycerol, ethanol)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a Panel of Assay Buffers:
-
pH Series: Prepare a primary buffer (e.g., 50 mM HEPES) at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Buffer Type Series: Prepare different buffers (e.g., 50 mM MOPS, 50 mM PBS) at a constant pH (e.g., 7.4).
-
Co-solvent Series: To your optimal buffer and pH combination, add increasing concentrations of a co-solvent like glycerol (e.g., 0%, 5%, 10%, 15%, 20% v/v).
-
-
Solubility Test:
-
Add 98 µL of each prepared buffer to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of 200 µM (final DMSO concentration of 2%). Mix well.
-
Include a blank control for each buffer condition containing 98 µL of buffer and 2 µL of DMSO.
-
-
Incubation and Measurement:
-
Incubate the plate at your assay temperature for 15 minutes.
-
Visually inspect each well for any signs of precipitation or turbidity.
-
Quantify the extent of precipitation by measuring the absorbance (optical density) at 600 nm using a plate reader. Higher absorbance indicates greater precipitation.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the corresponding test wells.
-
Plot the corrected absorbance values against the different buffer conditions (pH, buffer type, co-solvent concentration).
-
Select the buffer condition that shows the lowest absorbance, indicating the highest solubility, while still being compatible with your assay system.
-
Data Presentation: Solubility of this compound in Various Buffer Conditions
The following tables summarize hypothetical data from the buffer optimization experiment.
Table 1: Effect of pH on the Solubility of this compound in 50 mM HEPES Buffer
| pH | Average Absorbance at 600 nm (± SD) | Visual Observation |
| 6.0 | 0.05 ± 0.01 | Clear |
| 6.5 | 0.12 ± 0.02 | Slight Haze |
| 7.0 | 0.25 ± 0.03 | Noticeable Haze |
| 7.5 | 0.45 ± 0.04 | Turbid |
| 8.0 | 0.68 ± 0.05 | Heavy Precipitate |
Table 2: Effect of Buffer Type at pH 7.4 on the Solubility of this compound
| Buffer Type (50 mM) | Average Absorbance at 600 nm (± SD) | Visual Observation |
| HEPES | 0.48 ± 0.04 | Turbid |
| MOPS | 0.42 ± 0.03 | Turbid |
| PBS | 0.55 ± 0.06 | Heavy Precipitate |
Table 3: Effect of Glycerol as a Co-solvent on the Solubility of this compound in 50 mM HEPES at pH 6.5
| Glycerol Concentration (%) | Average Absorbance at 600 nm (± SD) | Visual Observation |
| 0 | 0.12 ± 0.02 | Slight Haze |
| 5 | 0.08 ± 0.01 | Very Slight Haze |
| 10 | 0.04 ± 0.01 | Clear |
| 15 | 0.03 ± 0.01 | Clear |
| 20 | 0.03 ± 0.01 | Clear |
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 22715-27-1 [amp.chemicalbook.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparison Table of Materials Required for Activity and Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Kinase Assays Using Diaminopyrimidine Inhibitors
This guide provides troubleshooting for common pitfalls encountered when using diaminopyrimidine-based inhibitors in kinase assays. It is intended for researchers, scientists, and drug development professionals.
Section 1: FAQs - Assay Interference & Artifacts
Q1: My luminescence-based kinase assay (e.g., ADP-Glo™) shows high background or a weak signal. Could my diaminopyrimidine inhibitor be interfering?
A1: Yes, this is a common pitfall. Diaminopyrimidine compounds can interfere with luminescence-based assays in several ways:
-
ATP Depletion: In assays like ADP-Glo™, a critical step is the depletion of unused ATP by a reagent before the generated ADP is converted back to ATP for the luciferase reaction. If your compound inhibits the enzyme responsible for ATP depletion, the remaining ATP will generate a high background signal, masking the true kinase activity signal.[1][2]
-
Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, leading to a weaker-than-expected luminescent signal and artificially high calculated IC50 values.
-
Light Scattering/Absorption: At high concentrations, compound precipitation can scatter or absorb light, affecting the signal detected by the plate reader.
Troubleshooting Steps:
-
Run an ATP-Depletion Interference Control: Perform the assay reaction without the kinase. Add your inhibitor at various concentrations, then add the ATP depletion reagent (e.g., ADP-Glo™ Reagent). If the subsequent luminescent signal increases with inhibitor concentration, it indicates interference with ATP depletion.
-
Run a Luciferase Inhibition Control: Set up a reaction with a known amount of ADP (or ATP, depending on the assay step) and the detection reagents (e.g., Kinase Detection Reagent). Add your inhibitor at various concentrations. A decrease in signal indicates direct luciferase inhibition.
-
Visually Inspect for Precipitation: Before reading the plate, check the wells for any cloudiness or precipitate, especially at the highest inhibitor concentrations.
Q2: I'm observing signal quenching in my fluorescence-based assay (FRET or FP). How can I confirm my diaminopyrimidine inhibitor is the cause?
A2: Fluorescence quenching is a frequent artifact where the inhibitor absorbs the excitation or emission light of the fluorophore, or interacts with the fluorophore to cause non-radiative energy loss (e.g., photoinduced electron transfer, PeT).[3][4][5] This leads to an apparent increase in kinase inhibition and an artificially low IC50 value.
Troubleshooting Steps:
-
Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of your inhibitor at the assay's excitation wavelength to see if it fluoresces and overlaps with the detection wavelength.
-
Perform a Quenching Control Assay: Set up the assay with a pre-phosphorylated, fluorescently-labeled peptide (the "product" of the kinase reaction) at a fixed concentration. Add your diaminopyrimidine inhibitor in a dose-response manner. A decrease in the fluorescent signal as inhibitor concentration increases confirms quenching.
-
Change Fluorophore: If quenching is confirmed, consider using a different assay format or a fluorescent probe with excitation/emission spectra that do not overlap with the absorbance spectrum of your inhibitor.
Workflow for Diagnosing Assay Interference
This diagram outlines the logical steps to determine if a diaminopyrimidine inhibitor is causing assay artifacts.
Caption: A workflow for diagnosing assay interference.
Section 2: FAQs - Potency & Selectivity
Q3: My measured IC50 value is significantly different from published data. What are the common causes?
A3: IC50 values are highly dependent on experimental conditions. Discrepancies are common and can arise from several factors:[6][7][8]
-
ATP Concentration: Most diaminopyrimidine inhibitors are ATP-competitive. The measured IC50 value will increase as the ATP concentration in the assay increases. For meaningful comparison, assays should be run at an ATP concentration equal to the Km for that specific kinase.[9][10]
-
Enzyme and Substrate Quality: The source, purity, and activity of the recombinant kinase can vary between batches and suppliers.[6][8] Similarly, substrate quality is critical.
-
Assay Conditions: Incubation time, temperature, buffer components (e.g., MgCl2, DTT), and the specific assay technology used can all influence the result.[6][7]
-
Compound Integrity: Verify the identity, purity, and concentration of your inhibitor stock.
Troubleshooting Steps:
-
Standardize ATP Concentration: Determine the ATP Km for your kinase under your specific assay conditions and use that concentration for all IC50 determinations.
-
Validate Reagents: Qualify each new batch of enzyme using a well-characterized control inhibitor. Ensure your compound stock is accurately prepared and has not degraded.[6]
-
Confirm Linear Range: Ensure your kinase reaction is in the linear range with respect to time and enzyme concentration. If the reaction proceeds too long and consumes a significant portion of the substrate, it can affect IC50 determination.[1]
| Parameter | Effect on Apparent IC50 (for ATP-competitive inhibitors) | Recommendation |
| ATP Concentration | Higher [ATP] leads to higher IC50 | Standardize [ATP] at or near the Km for each kinase.[9][10] |
| Enzyme Concentration | Higher enzyme concentration can lead to substrate depletion, affecting linearity and IC50. | Use an enzyme concentration that results in <15% substrate conversion in the linear range of the reaction. |
| Incubation Time | Longer incubation can lead to non-linear reaction rates. | Determine the optimal reaction time by performing a time-course experiment.[1] |
| Reagent Quality | Low enzyme activity or impure substrate leads to inaccurate results. | Qualify new reagent lots with control compounds.[6] |
Q4: How can I determine if my diaminopyrimidine inhibitor has off-target effects?
A4: Due to the conserved nature of the ATP-binding pocket across the kinome, achieving perfect selectivity is challenging.[11] Profiling your inhibitor against a panel of kinases is essential to understand its selectivity and potential off-target effects.[10][12][13]
Recommended Approach: Kinase Selectivity Profiling
-
Primary Screen: Screen the inhibitor at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases representing the human kinome.[10][14]
-
Secondary Screen (IC50 Determination): For any kinases that show significant inhibition (e.g., >70%) in the primary screen, perform a full dose-response curve to determine the IC50 value.[10]
-
Data Analysis: Analyze the resulting data to generate a selectivity profile, which reveals the potency of your compound against the intended target versus other kinases.
Several commercial services offer kinase selectivity profiling using various assay formats.[11][12][14]
| Service Provider Example | Technology Used | Panel Size Example | Throughput |
| Promega | ADP-Glo™ Luminescence[15] | General Panel (24 Kinases)[12][16] | High |
| Reaction Biology | HotSpot™ Radiometric (33P)[14] | 380+ Wild Type Kinases[14] | High |
| Thermo Fisher Scientific | LanthaScreen® (TR-FRET) / Z'-LYTE® (FRET)[11] | >150 Kinases[11] | High |
Workflow for Kinase Selectivity Profiling
This diagram illustrates a typical tiered approach to assessing inhibitor selectivity.
Caption: A workflow for kinase selectivity profiling.
Section 3: FAQs - Compound-Specific Problems
Q5: My results are inconsistent, and I suspect my diaminopyrimidine compound has poor solubility. How can I confirm and mitigate this?
A5: Poor aqueous solubility is a very common problem for small molecule inhibitors and a major source of irreproducible data.[17] If a compound's concentration in the assay buffer exceeds its solubility limit, it will precipitate, leading to an effective concentration that is much lower and more variable than intended.[6][17]
Confirmation Method: Kinetic Solubility Assay Kinetic solubility is typically measured for drug discovery compounds, where a concentrated DMSO stock is diluted into an aqueous buffer.[18][19][20]
Troubleshooting and Mitigation Strategies:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally <0.5%, as higher concentrations can affect both compound solubility and enzyme activity.[17]
-
Incorporate Excipients: Consider including solubility-enhancing agents like BSA (Bovine Serum Albumin) or non-ionic detergents (e.g., Tween-20, Triton X-100) in your assay buffer, but first verify they do not interfere with the assay.
-
Modify pH: Many kinase inhibitors are weak bases and can be more soluble at a lower pH.[17] Test if adjusting the buffer pH (while ensuring the kinase remains active) improves solubility.
-
Sonication: Briefly sonicating the diluted compound solution can help break up aggregates and improve dissolution.
| Method | Description | Pros | Cons |
| Nephelometry | A DMSO stock is diluted into buffer. The amount of light scattered by undissolved particles (precipitate) is measured.[20][21] | High-throughput, fast. | Indirect measurement; can be affected by colored compounds. |
| Direct UV/LC-MS | After dilution and incubation, the solution is filtered to remove precipitate. The concentration of the dissolved compound in the filtrate is measured.[18][19] | Direct, quantitative measurement. | Lower throughput, requires more sample. |
Experimental Protocol: Kinetic Solubility by Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of a diaminopyrimidine inhibitor.[20][21]
Materials:
-
Test Compound (10 mM stock in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well or 384-well microplates
-
Nephelometer (or a plate reader capable of measuring light scattering)
Procedure:
-
Prepare Stock Solutions: Create a serial dilution of your 10 mM compound stock in 100% DMSO.
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of each DMSO concentration into the wells of the microplate. Include DMSO-only wells as a negative control.
-
Add Buffer: Rapidly add aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 2%.
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature for 1-2 hours to allow precipitation to equilibrate.[21]
-
Measure Light Scattering: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the nominal compound concentration. The point at which the signal begins to sharply increase above the baseline indicates the approximate kinetic solubility limit.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Affinity probes based on small-molecule inhibitors for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. enamine.net [enamine.net]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Strategies to Reduce Non-Specific Binding of 2,5-Diaminopyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific binding of 2,5-diaminopyrimidine compounds in various experimental assays.
Troubleshooting Guides
Issue 1: High Background Signal in Biochemical Assays (e.g., Kinase Assays)
High background can arise from the this compound compound itself, the detection reagents, or other components of the assay.
Troubleshooting Workflow:
Improving the stability of 2,5-diaminopyrimidine stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the stability of your 2,5-diaminopyrimidine stock solutions. Ensuring the integrity of your stock solutions is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in this compound stock solutions?
A1: The most common sign of degradation is a change in the color of the solution, often turning yellow or brown. This discoloration is typically due to oxidation and subsequent condensation reactions of the aminopyrimidine core. Other indicators of instability include precipitation, even after gentle warming, and a decrease in the expected biological or chemical activity in your assays.
Q2: Which solvent is best for preparing and storing this compound stock solutions?
A2: While this compound has solubility in various organic solvents, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, studies on related 5-aminopyrimidines have shown that they can be susceptible to oxidation in DMSO. For aqueous-based experiments, preparing fresh solutions in an appropriate buffer is recommended. The dihydrochloride salt of this compound exhibits enhanced aqueous solubility and stability compared to the free base.
Q3: How should I store my this compound stock solutions to maximize their stability?
A3: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For solutions in solvents prone to oxidation like DMSO, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing.
-
Container: Use tightly sealed, high-quality vials to prevent solvent evaporation and moisture absorption.
Q4: How long can I expect my this compound stock solution to be stable?
A4: The stability of your stock solution will depend on the solvent, concentration, and storage conditions. As a general guideline, when stored properly at -20°C or below, DMSO stock solutions should be used within 1-3 months. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. It is best practice to perform periodic quality control checks to ensure the integrity of your stock solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution has turned yellow/brown | Oxidation of the this compound. This is more likely to occur in DMSO at room temperature or with exposure to air and light. | Discard the discolored solution and prepare a fresh stock. When preparing new stock in DMSO, work quickly and minimize exposure to air. Consider using an inert gas overlay. For long-term storage, aliquot and freeze at -80°C immediately after preparation. |
| Precipitate has formed in the solution | The compound may have low solubility at the stored temperature, or the solvent may have absorbed water, reducing solubility. Degradation products may also be precipitating. | Gently warm the solution to see if the precipitate redissolves. If it does, ensure the solution is at the experimental temperature before use. If the precipitate does not redissolve, it may be due to degradation, and the solution should be discarded. Prepare a fresh, less concentrated stock solution if solubility is a persistent issue. |
| Inconsistent or unexpected experimental results | The concentration of the active compound may have decreased due to degradation. The degradation products may also be interfering with the assay. | Prepare a fresh stock solution of this compound. If possible, perform a quality control check on the old and new stock solutions using an analytical method like HPLC to compare the concentration and purity. |
| Difficulty dissolving the compound | This compound may have limited solubility in the chosen solvent at the desired concentration. | Use a solvent in which this compound is more soluble, such as DMSO for high concentrations. Gentle warming and sonication can aid dissolution. If using an aqueous buffer, consider adjusting the pH, as the solubility of aminopyrimidines can be pH-dependent. The use of the dihydrochloride salt can significantly improve aqueous solubility. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials, precision balance, vortex mixer, and optionally, an inert gas source (argon or nitrogen).
-
Procedure:
-
Tare a sterile, dry microcentrifuge tube or vial on a precision balance.
-
Carefully weigh the desired amount of this compound into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
(Optional) Briefly flush the headspace of the tube with an inert gas to displace air.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, create small-volume aliquots to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol for Assessing the Stability of this compound Stock Solutions by HPLC-UV
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Method parameters may need to be optimized for your specific instrumentation and requirements.
-
Forced Degradation Study: To identify potential degradation products and validate the stability-indicating nature of the HPLC method, perform forced degradation studies.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) for 24 hours.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
-
-
Stability Testing:
-
Prepare a fresh stock solution of this compound and analyze it by HPLC to establish the initial purity and peak area (time zero).
-
Store aliquots of the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove an aliquot, allow it to come to room temperature, and analyze it by HPLC.
-
Compare the chromatograms over time, looking for a decrease in the main peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the remaining percentage of this compound relative to the initial time point.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Caption: Potential degradation pathways for this compound in solution.
Technical Support Center: 2,5-Diaminopyrimidine Crystallization
Welcome to the technical support center for 2,5-diaminopyrimidine crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄ | [1][2] |
| Molecular Weight | 110.12 g/mol | [1][2] |
| Melting Point | 200 °C | [1][3] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| pKa (predicted) | 4.83 ± 0.10 | [3] |
| Water Solubility | ~41 g/L | [4] |
Q2: Which solvents are commonly used for the crystallization of pyrimidine derivatives like this compound?
A2: The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for pyrimidine derivatives include ethanol, methanol, and ethyl acetate. Solvent mixtures, such as hexane/acetone or hexane/THF, can also be effective.[4] For compounds like this compound that are soluble in highly polar solvents like DMF or DMSO, anti-solvent crystallization is a useful technique.[4][5]
Q3: How does temperature influence the crystallization of this compound?
A3: Temperature has a significant impact on the solubility of this compound. Generally, its solubility in most solvents increases with temperature.[4] This property is the foundation of cooling crystallization, where a hot, saturated solution is cooled to induce the formation of crystals.[4] The rate of cooling is a critical parameter; rapid cooling can lead to the formation of small, impure crystals or even "oiling out," while slow cooling promotes the growth of larger, purer crystals.[4][6]
Q4: What is "oiling out" and how can it be prevented during the crystallization of this compound?
A4: "Oiling out" is the separation of the dissolved compound as a liquid phase (an oil) instead of solid crystals when the solution is cooled.[6][7] This often occurs when the melting point of the compound is lower than the temperature of the solution at which it starts to precipitate, or when the solution is highly supersaturated.[6][8] Impurities can also lower the melting point and contribute to oiling out.[6][8] To prevent oiling out, you can try reheating the solution and adding more solvent to reduce the concentration, followed by slower cooling.[6] Using a different solvent system may also be necessary.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
Issue 1: No crystals form after cooling the solution.
-
Possible Cause: The solution is not sufficiently supersaturated.
-
Solution: The concentration of this compound may be too low. Try re-heating the solution and evaporating some of the solvent to increase the concentration, then cool it again slowly.[4][6] If this doesn't work, the solvent can be removed completely, and the crystallization can be re-attempted with less solvent.[4][6]
-
-
Possible Cause: Inappropriate solvent choice.
-
Solution: The compound might be too soluble in the chosen solvent, even at low temperatures. Select a solvent in which this compound has a high solubility at elevated temperatures and low solubility at room temperature.[4]
-
-
Possible Cause: Nucleation is inhibited.
-
Solution 1 (Scratching): Gently scratch the inner surface of the flask at the solution's surface with a glass rod. This can create nucleation sites.[4]
-
Solution 2 (Seeding): Add a few small crystals of pure this compound to the cooled solution to induce crystal growth.[4]
-
Solution 3 (Evaporation): Dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[4]
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point.
-
Solution: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help slow the cooling rate.[4]
-
-
Possible Cause: The presence of impurities is depressing the melting point.
-
Solution: Ensure the starting material is of high purity. If necessary, purify the this compound by another method, such as column chromatography, before attempting crystallization.[4]
-
-
Possible Cause: The boiling point of the solvent is too high.
-
Solution: Choose a solvent with a lower boiling point or a solvent in which the compound is less soluble at room temperature.[9]
-
Issue 3: The resulting crystals are very fine, needle-like, or appear amorphous.
-
Possible Cause: The solution was cooled too quickly.
-
Solution: Rapid cooling can lead to fast precipitation rather than controlled crystal growth. Allow the solution to cool slowly to room temperature before any further cooling in an ice bath.[9]
-
-
Possible Cause: The solution was agitated during the initial stages of crystal formation.
-
Solution: Disturbing the solution while crystals are beginning to form can result in the creation of many small nuclei. Avoid moving or stirring the solution during the cooling phase.
-
Issue 4: The crystallization yield is low.
-
Possible Cause: Too much solvent was used.
-
Solution: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.[6] Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: If a hot filtration step is necessary to remove impurities, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common method for purifying solids. It relies on the principle that the solubility of the compound is higher in a hot solvent than in a cold one.[4]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring.[4]
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound is completely dissolved.[4]
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]
-
Drying: Dry the crystals, for example, in a vacuum oven.
References
- 1. echemi.com [echemi.com]
- 2. Pyrimidine-2,5-diamine | C4H6N4 | CID 229075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 22715-27-1 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with Diaminopyrimidines
Welcome to the technical support center for optimizing Suzuki coupling reactions with diaminopyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no conversion of my diaminopyrimidine starting material?
A1: Low or no conversion in Suzuki coupling reactions with diaminopyrimidines is a common issue that can arise from several factors, primarily related to the electronic nature of the substrate and potential catalyst inhibition.
-
Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring and, crucially, the exocyclic amino groups can coordinate with the palladium catalyst. This coordination can lead to the deactivation or inhibition of the catalyst, effectively halting the catalytic cycle.[1][2]
-
Electron-Richness: The electron-donating nature of the two amino groups increases the electron density of the pyrimidine ring. This can make the oxidative addition of the palladium catalyst to the carbon-halide bond, the rate-determining step of the reaction, more difficult.[1]
-
Inactive Catalyst: The active catalytic species is Pd(0). If the pre-catalyst is not efficiently reduced to Pd(0) under the reaction conditions, the catalytic cycle will not initiate.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent factors that can significantly impact the reaction's success.[3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Besides low conversion, several side reactions can complicate the Suzuki coupling of diaminopyrimidines, leading to reduced yields and difficult purification.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is particularly prevalent with heteroaryl boronic acids and is often promoted by high temperatures and aqueous basic conditions.[1] To minimize this, consider using anhydrous conditions, or using more stable boronic esters (e.g., pinacol esters).[1]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially if the rate of transmetalation is slow. This can be mitigated by ensuring the oxidative addition step is efficient.
-
Dehalogenation: The starting halo-diaminopyrimidine can be reduced to the corresponding dehalogenated pyrimidine. This can be caused by certain bases or impurities in the reaction mixture.
Q3: Do I need to protect the amino groups on my diaminopyrimidine substrate?
A3: Not necessarily. While protecting the amino groups (e.g., as Boc-amides) can prevent catalyst inhibition, it adds extra steps to the synthetic route.[4] Modern palladium catalysts with bulky, electron-rich phosphine ligands are often highly effective for the cross-coupling of unprotected amino-substituted heteroaromatics, including diaminopyrimidines.[1][5] It is often preferable to first screen a range of modern catalytic systems before resorting to a protection strategy.
Q4: Can microwave irradiation improve my reaction?
A4: Yes, microwave-assisted Suzuki coupling can be highly effective for diaminopyrimidine substrates. It often leads to significantly reduced reaction times (from hours to minutes) and can improve yields, sometimes even with lower catalyst loadings.[6]
Troubleshooting Guides
Problem: Low to No Product Formation
If you are observing little to no formation of your desired coupled product, a systematic approach to optimizing the reaction conditions is necessary. The following decision tree and tables can guide your troubleshooting process.
Caption: Troubleshooting workflow for low conversion.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of chloro-diaminopyrimidines with arylboronic acids. These should serve as a starting point for your optimization.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | Moderate | A common starting point, but may be susceptible to inhibition by amino groups.[7][8] |
| Pd₂(dba)₃ | SPhos | High | Bulky, electron-rich ligands like SPhos are often effective for amino-substituted heteroaryls.[1] |
| Pd₂(dba)₃ | XPhos | High | XPhos is another excellent choice for challenging couplings of electron-rich heteroaryl halides.[1] |
| PdCl₂(dppf) | - | Variable | Can be effective, but often less so than catalysts with more electron-rich, monodentate ligands for this substrate class. |
Table 2: Base Screening
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A widely used and effective base for many Suzuki couplings.[6] |
| K₃PO₄ | Strong | Dioxane, Toluene | A stronger base that can be effective when weaker bases fail. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Often used for challenging couplings, but can promote side reactions. |
| NaHCO₃ | Weak | Aqueous mixtures | A milder base that can be useful if the substrate is base-sensitive. |
Table 3: Solvent Screening
| Solvent | Polarity | Typical Reaction Temperature (°C) | Notes |
| 1,4-Dioxane/H₂O | Polar Aprotic | 80-110 | A very common and effective solvent system for Suzuki reactions.[6] |
| Toluene/H₂O | Nonpolar | 80-110 | Good for substrates with lower polarity. |
| DMF | Polar Aprotic | 80-120 | High boiling point, but can sometimes lead to side reactions. |
| THF/H₂O | Polar Aprotic | 60-80 | Lower boiling point, may require longer reaction times. |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of 6-Chloro-2,4-diaminopyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
6-Chloro-2,4-diaminopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O 2:1)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add 6-chloro-2,4-diaminopyrimidine, the arylboronic acid, and the base.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Microwave-assisted Suzuki coupling workflow.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. For instance, the coordination of amino groups can inhibit the oxidative addition or transmetalation steps.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Compound Aggregation of 2,5-Diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with compound aggregation, specifically focusing on 2,5-diaminopyrimidine derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, characterize, and mitigate aggregation-related issues in your experiments, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a significant issue in my research with this compound derivatives?
A1: Compound aggregation is a phenomenon where small molecules, such as this compound derivatives, self-associate in solution to form colloidal particles. These aggregates, typically ranging from 50 to 500 nm in diameter, can lead to false-positive results in high-throughput screening (HTS) and other biological assays.[1][2] This apparent activity is not due to a specific interaction with the biological target but is an artifact of the compound's physical properties in the assay buffer. Pursuing these "promiscuous inhibitors" can result in a significant waste of time and resources in drug discovery.[3]
Q2: Are this compound derivatives particularly prone to aggregation?
A2: While not all this compound derivatives will aggregate, their physicochemical properties can influence their propensity to do so. Factors such as high lipophilicity (LogP), pKa, and the nature of substituents on the pyrimidine ring play a crucial role.[3] Aromatic systems like pyrimidines can be involved in intermolecular interactions that lead to aggregation. It is essential to evaluate each derivative individually for its aggregation potential.
Q3: My this compound derivative shows potent activity in my initial screen. Could this be due to aggregation?
A3: Apparent potent inhibition is a characteristic often observed with aggregating compounds. Therefore, it is crucial to perform counter-screens and orthogonal assays to confirm that the observed inhibition is due to a specific interaction with your target and not an artifact of aggregation.[1]
Q4: How can I quickly assess if my compound is forming aggregates?
A4: A simple and effective initial test is to re-run your assay with the addition of a non-ionic detergent, such as 0.01% (v/v) Triton X-100.[4] A significant reduction in the compound's apparent activity or a rightward shift in the IC50 curve in the presence of the detergent is a strong indicator of aggregation-based inhibition.[1]
Q5: What are the primary experimental techniques to definitively confirm and characterize compound aggregation?
A5: The primary methods for confirming and characterizing compound aggregation include:
-
Dynamic Light Scattering (DLS): Directly measures the size of particles in solution, providing evidence for the presence of aggregates.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect aggregation by observing changes in chemical shifts, peak broadening, and diffusion coefficients of the compound at different concentrations.[7][8]
-
Transmission Electron Microscopy (TEM): Provides visual confirmation of aggregates and information on their morphology.[4]
-
Enzymatic Counter-Screens: Using a well-characterized enzyme that is known to be sensitive to aggregators (e.g., β-lactamase) can serve as a functional confirmation.[1]
Troubleshooting Guides
Issue 1: High Hit Rate or Potent "Activity" of a this compound Derivative in a Primary Screen
This workflow will guide you through the steps to determine if the observed activity is a result of compound aggregation.
Caption: A workflow for troubleshooting suspected compound aggregation.
Issue 2: Inconsistent or Poorly Reproducible Assay Results
Variability in results can often be attributed to the sensitive nature of compound aggregation, which can be influenced by minor changes in experimental conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variations in Buffer Composition | Standardize the assay buffer, including pH, salt concentration, and any additives. | Consistent IC50 values across experiments. |
| Compound Stock and Dilution Issues | Prepare fresh stock solutions and ensure complete dissolution before serial dilutions. Visually inspect for precipitation. | Reduced variability in assay readouts. |
| "Aging" of Diluted Compound Plates | Use freshly prepared compound dilutions for each experiment, as aggregation can be time-dependent. | Improved reproducibility of results. |
| Incubation Time and Temperature | Standardize all incubation times and temperatures as these can affect the kinetics of aggregation. | More consistent assay performance. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Detection of Aggregation
Objective: To determine if a this compound derivative forms aggregates at a given concentration in the assay buffer.
Materials:
-
This compound derivative of interest
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.02 µm)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound derivative in the assay buffer at the highest concentration used in your biological assay.
-
Prepare a buffer-only control.
-
Filter both the compound solution and the buffer control through a 0.02 µm syringe filter directly into a clean DLS cuvette to remove dust and other contaminants.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (typically the same as your assay temperature).
-
Place the cuvette in the instrument and allow it to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's operating procedure, collecting data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer (typically > 5 nm), and often in the range of 50-500 nm, is indicative of aggregation.[1][2] The buffer-only control should not show any significant particle populations.
-
Caption: Experimental workflow for detecting compound aggregation using DLS.
Protocol 2: ¹H NMR Spectroscopy for Characterizing Aggregation
Objective: To determine the critical aggregation concentration (CAC) of a this compound derivative.
Materials:
-
This compound derivative of interest
-
Deuterated assay buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the compound in a suitable deuterated organic solvent (e.g., DMSO-d₆).
-
Prepare a series of NMR samples with varying concentrations of the compound in the deuterated assay buffer, typically ranging from low micromolar to the upper limit of its solubility. Ensure the final concentration of the organic co-solvent is low and consistent across all samples (e.g., <1%).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
If available, perform Diffusion Ordered Spectroscopy (DOSY) experiments to measure the diffusion coefficient of the compound at each concentration.
-
-
Data Analysis:
-
Chemical Shift and Line Broadening: Compare the ¹H NMR spectra across the concentration range. Aggregation can cause changes in the chemical shifts and significant broadening of the peaks due to the slower tumbling of the larger aggregates in solution.[3][8]
-
DOSY: Plot the diffusion coefficient as a function of compound concentration. A sharp decrease in the diffusion coefficient at a certain concentration is indicative of the onset of aggregation (the CAC).[3]
-
Quantitative Data Summary
| Parameter | Typical Values for Aggregating Compounds | Reference |
| Critical Aggregation Concentration (CAC) | Low to mid-micromolar range | [9] |
| Aggregate Size (Hydrodynamic Diameter) | 50 - 500 nm | [1][2] |
| Effect of Detergent (0.01% Triton X-100) | Significant decrease in apparent potency | [4] |
| Dependence on Enzyme Concentration | IC50 value increases with increasing enzyme concentration | [1] |
By following these guidelines and protocols, researchers can effectively identify and address the challenges posed by the aggregation of this compound derivatives, leading to more reliable and meaningful scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. espace.inrs.ca [espace.inrs.ca]
- 3. benchchem.com [benchchem.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wyatt.com [wyatt.com]
- 6. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nmxresearch.com [nmxresearch.com]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2,5-Diaminopyrimidine Kinase Inhibitors in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with 2,5-diaminopyrimidine inhibitors in in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows no or very weak activity. What are the initial checks I should perform?
A1: When a potent inhibitor appears inactive, it is crucial to systematically verify the core components of your assay. Start by confirming the identity and purity of your inhibitor stock. Ensure that the kinase enzyme is active by testing it with a known control inhibitor. Additionally, verify the concentrations of all critical reagents, including ATP and the substrate, and ensure they are within the optimal range for your specific kinase. Improper storage or handling can lead to the degradation of reagents, so it's essential to use fresh aliquots and follow recommended storage conditions.[1][2]
Q2: What is the mechanism of action for this compound kinase inhibitors?
A2: Many this compound derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain.[3][4] A significant number of these are covalent irreversible inhibitors, which first form a non-covalent bond with the kinase and then create a permanent covalent bond with a nearby nucleophilic residue, often a cysteine.[5][6] This irreversible binding leads to sustained inhibition. Some this compound compounds have also been developed as monomeric degraders of specific kinases.[7]
Q3: How does the ATP concentration in my assay affect the apparent potency (IC50) of my inhibitor?
A3: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. A high ATP concentration will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50. It is common practice to perform kinase assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP. This allows for a more direct measurement of the inhibitor's binding affinity (Ki).[1]
Q4: My inhibitor works well in the biochemical assay but not in cell-based assays. What could be the reason?
A4: This is a common discrepancy. Several factors can contribute to this, including poor cell permeability of the inhibitor, the inhibitor being a substrate for cellular efflux pumps, or instability of the compound in the cell culture medium. Additionally, the high intracellular ATP concentration (in the millimolar range) can outcompete the inhibitor in a cellular environment if the inhibitor's potency is not sufficient.
Troubleshooting Guides
Guide 1: No or Low Inhibitor Potency
If your this compound inhibitor is showing little to no effect, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low inhibitor potency.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inhibitor Integrity Issues | 1. Confirm the chemical structure and purity of the inhibitor using techniques like LC-MS and NMR. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Verify the concentration of the stock solution. |
| Inactive Kinase Enzyme | 1. Test the kinase with a known, potent inhibitor to ensure its activity. 2. Use a fresh aliquot of the kinase and avoid repeated freeze-thaw cycles. 3. Check for proper storage conditions of the enzyme.[8] |
| Suboptimal ATP Concentration | 1. Determine the Km of ATP for your kinase if it is unknown. 2. Perform the assay with the ATP concentration at or near the Km value.[1] 3. If investigating potency under physiological conditions, use a higher ATP concentration (e.g., 1 mM) but expect a higher IC50. |
| Incorrect Assay Buffer Conditions | 1. Ensure the pH and ionic strength of the buffer are optimal for the kinase.[8] 2. Verify the concentration of essential cofactors like MgCl2.[1] |
| For Covalent Inhibitors: Insufficient Pre-incubation | 1. Covalent inhibitors require time to form the covalent bond. Perform a time-dependent inhibition study by pre-incubating the kinase and inhibitor for varying durations before adding ATP.[9] |
Guide 2: High Background Signal or Inconsistent Results
High background or variability in your assay can mask the true effect of your inhibitor.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of this compound covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,5-Diaminopyrimidine Inhibitors Against FDA-Approved Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with novel small molecule inhibitors demonstrating significant promise. Among these, 2,5-diaminopyrimidine derivatives have emerged as a versatile scaffold for designing potent and selective kinase inhibitors. This guide provides a detailed comparison of two such investigational inhibitors, a Focal Adhesion Kinase (FAK) inhibitor and a Cyclin-Dependent Kinase 7 (CDK7) inhibitor, against relevant FDA-approved and clinical-stage therapeutics.
Executive Summary
This guide evaluates a this compound-based FAK inhibitor, herein referred to as A12 , and a this compound-based CDK7 inhibitor, Compound 22 . A12 is compared with the recently FDA-approved combination of Avutometinib and Defactinib , the first FAK-inhibitor containing regimen for solid tumors. Compound 22 is benchmarked against Samuraciclib , a leading CDK7 inhibitor in late-stage clinical trials, as there are currently no FDA-approved CDK7 inhibitors. The analysis covers their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation.
I. Focal Adhesion Kinase (FAK) Inhibitors: A12 vs. Avutometinib and Defactinib
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression is associated with poor prognosis in various cancers, making it an attractive therapeutic target.
Mechanism of Action
The this compound inhibitor A12 and the FDA-approved drug Defactinib are both ATP-competitive inhibitors that target the kinase domain of FAK, preventing its autophosphorylation at Tyr397. This initial phosphorylation event is critical for the recruitment of Src family kinases and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[4]
Avutometinib , the partner drug to Defactinib, is a dual MEK inhibitor. The rationale for this combination therapy is that MEK inhibition can lead to a compensatory activation of FAK, a mechanism of drug resistance.[5] By combining a MEK inhibitor with a FAK inhibitor, a more complete and durable anti-tumor response can be achieved.
Quantitative Comparison of FAK Inhibitors
The following table summarizes the available in vitro potency data for the FAK inhibitors.
| Compound | Target | IC50 (in vitro) | Cell Proliferation IC50 | Reference |
| A12 (FAK-IN-12) | FAK | 47 nM | MGC-803: 0.24 µMHCT-116: 0.45 µMKYSE30: 0.44 µM | [6] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM | Not specified in direct comparison | [4] |
| Avutometinib + Defactinib | MEK + FAK | Not available | Objective Response Rate (LGSOC): 31% (all patients), 44% (KRAS mutant) | [5][7][8][9][10] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 indicates greater potency.
II. Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: Compound 22 vs. Samuraciclib
CDK7 is a key regulator of both the cell cycle and transcription.[11][12] It acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II.[11]
Mechanism of Action
Compound 22 , a 2,4-diaminopyrimidine derivative, and Samuraciclib (CT7001/ICEC0942) are both ATP-competitive inhibitors of CDK7.[13][14] By binding to the ATP pocket of CDK7, they prevent the phosphorylation of its substrates, leading to cell cycle arrest and inhibition of transcription, ultimately inducing apoptosis in cancer cells.
Quantitative Comparison of CDK7 Inhibitors
The following table presents the in vitro potency of the CDK7 inhibitors.
| Compound | Target | IC50 (in vitro) | Cell Proliferation GI50 | Reference |
| Compound 22 | CDK7 | < 50 nM | Not specified in direct comparison | [13] |
| Samuraciclib (CT7001) | CDK7 | 41 nM | Breast Cancer Cell Lines: 0.2-0.3 µM | [14][15][16][17] |
Note: GI50 represents the concentration of the inhibitor required to inhibit the growth of cells by 50%.
III. Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency (IC50) of kinase inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., A12, Compound 22) in a suitable buffer, typically containing a low percentage of DMSO.
-
Dilute the target kinase (e.g., FAK, CDK7) to a predetermined optimal concentration in kinase buffer.
-
Prepare a substrate/ATP mixture. The ATP concentration is typically at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
-
Kinase Reaction:
-
In a multi-well plate (e.g., 384-well), add the serially diluted inhibitor or a vehicle control (DMSO) to the appropriate wells.
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves a series of enzymatic reactions that convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Reduction:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
IV. Conclusion
The this compound scaffold continues to be a valuable starting point for the development of potent kinase inhibitors. The investigational FAK inhibitor A12 demonstrates promising in vitro activity, although it is less potent than the FDA-approved FAK inhibitor Defactinib. The real-world efficacy of FAK inhibition in the clinic, as demonstrated by the Avutometinib and Defactinib combination, highlights the potential of targeting this pathway.
Similarly, the this compound-based CDK7 inhibitor, Compound 22, shows in vitro potency comparable to the clinical-stage inhibitor Samuraciclib. As no CDK7 inhibitors have yet received FDA approval, continued preclinical and clinical evaluation of compounds like Compound 22 is crucial to advancing this therapeutic strategy.
This guide provides a framework for comparing these novel inhibitors with existing and emerging therapies. The provided experimental protocols can be adapted for the continued evaluation and characterization of new this compound derivatives and other small molecule inhibitors in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. esmo.org [esmo.org]
- 6. FAK-IN-12 | FAK | | Invivochem [invivochem.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Avutometinib Plus Defactinib in Recurrent Low-Grade Serous Ovarian Cancer - The ASCO Post [ascopost.com]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 12. genecards.org [genecards.org]
- 13. imtm.cz [imtm.cz]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 16. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 17. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,5-Diaminopyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two key classes of this compound analogs: Focal Adhesion Kinase (FAK) inhibitors and Epidermal Growth Factor Receptor (EGFR) inhibitors. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support drug discovery and development efforts.
Comparison of FAK and EGFR Inhibitors
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with various cancers, making it a key therapeutic target.[1][2] Analogs based on the this compound scaffold have shown significant promise as FAK inhibitors. A notable example is TAE-226, from which numerous derivatives have been developed.[3][4]
The SAR for these analogs indicates that substitutions at the C4 and C5 positions of the pyrimidine ring are critical for potent inhibitory activity. For instance, the introduction of a dimethyl phosphine oxide group can form a hydrogen bond with Asp564 in the kinase domain, enhancing potency.[3]
Table 1: In Vitro Activity of this compound Analogs as FAK Inhibitors
| Compound | Target Kinase | IC50 (nM) | A549 Cell Line IC50 (nM) | MDA-MB-231 Cell Line IC50 (nM) | Reference |
| TAE-226 | FAK | 5.5 | - | - | [4] |
| A12 | FAK | - | 130 | 94 | [3] |
| 11b | FAK | 2.75 | - | - | [5] |
| 12f | FAK | 1.87 | - | - | [5] |
| 12s | FAK | 47 | - | - | [4] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. The T790M "gatekeeper" mutation in EGFR is a common mechanism of resistance to first-generation EGFR inhibitors.[6][7] Novel this compound-based inhibitors have been developed to selectively target this resistant mutant.[6][8]
The SAR of these non-covalent inhibitors highlights the importance of bicyclic substructures in reducing lipophilicity and improving selectivity over wild-type EGFR, thereby minimizing dose-limiting toxicities.[6] X-ray crystallography has revealed distinct binding modes that have guided the design of these selective inhibitors.[6][8]
Table 2: In Vitro Activity of Diaminopyrimidine-Based EGFR Inhibitors
| Compound Class | Target Kinase | Potency Range | Selectivity over wtEGFR | Reference |
| Pyrimidine-based | EGFR T790M | 30-100 fold more potent than quinazoline-based inhibitors | Up to 100-fold | [6] |
Experimental Protocols
FAK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies FAK activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[9]
-
Test compounds (this compound analogs)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).
-
Add 2 µl of FAK enzyme solution.
-
Add 2 µl of a mix containing the FAK substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the FAK activity.
-
Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.[9]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
A549 (lung carcinoma) or MDA-MB-231 (breast cancer) cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[10][11]
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the this compound analogs.
Caption: FAK Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and evaluation of this compound analogs.
Caption: Drug Discovery Workflow.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparative Selectivity Profiling of 2,5-Diaminopyrimidine Kinase Inhibitors and Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of two distinct classes of 2,5-diaminopyrimidine-based kinase modulators: covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk) and selective monomeric degraders of B-lymphoid tyrosine kinase (BLK). The information presented is compiled from key studies in the field and is intended to aid in the evaluation and selection of these compounds for further research and development.
Introduction
The this compound scaffold has emerged as a versatile platform for the design of potent and selective kinase inhibitors. This guide focuses on two recent advancements: a series of covalent irreversible inhibitors targeting Btk, a key mediator in B-cell receptor signaling implicated in B-cell malignancies[1][2], and a novel class of monomeric degraders that selectively target BLK, another crucial kinase in B-cell development and function.[1] Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the quantitative data on the inhibitory and degradation activities of representative this compound compounds against a panel of kinases.
Table 1: Inhibitory Activity (IC50) of this compound-Based Btk Inhibitors
| Kinase | Compound 31 (IC50, nM) | Compound 38 (IC50, nM) | Ibrutinib (IC50, nM) |
| Btk | 5.2 | 3.8 | 0.5 |
| Blk | 48 | 35 | 0.8 |
| Bmx | 15 | 9.1 | 1.1 |
| Tec | 65 | 42 | 2.6 |
| Src | >1000 | >1000 | 20 |
| Lck | 850 | 620 | 5.7 |
| Lyn | 250 | 180 | 1.9 |
| Fgr | >1000 | >1000 | 7.8 |
| Yes | >1000 | >1000 | 15 |
| EGFR | >1000 | >1000 | 5.6 |
| JAK3 | >1000 | >1000 | 16 |
| Data is hypothetical and represents the expected trends based on published abstracts. Actual values should be confirmed from the source publication. |
Table 2: Degradation Activity of this compound-Based BLK Degraders
| Protein | Compound 9 (% Degradation at 1 µM) | Compound 11 (% Degradation at 1 µM) |
| BLK | >90% | >95% |
| Src | <10% | <5% |
| Lyn | <15% | <10% |
| Fyn | <10% | <5% |
| Lck | <5% | <5% |
| Hck | <10% | <10% |
| Btk | <20% | <15% |
| Tec | <15% | <10% |
| Data is hypothetical and represents the expected trends based on published abstracts. Actual values should be confirmed from the source publication. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the presented data.
In Vitro Kinase Inhibition Assay (for Btk Inhibitors)
This protocol outlines a typical TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay used to determine the IC50 values of the Btk inhibitors.
Materials:
-
Recombinant human Btk enzyme
-
LanthaScreen™ Eu-anti-GST (glutathione S-transferase) antibody
-
GFP-certified tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Test compounds (this compound inhibitors)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the Btk enzyme, Eu-anti-GST antibody, and the test compound.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the GFP-tracer and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).
-
The ratio of the two emission signals is calculated and used to determine the percent inhibition, from which the IC50 value is derived by fitting the data to a four-parameter logistic model.
Cellular BLK Degradation Assay (Western Blot)
This protocol describes the determination of protein degradation in cells treated with the this compound-based BLK degraders.
Materials:
-
Human B-lymphoid cell lines (e.g., Ramos)
-
This compound BLK degraders
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BLK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the BLK degrader or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BLK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.
-
Quantify the band intensities to determine the percentage of BLK degradation relative to the vehicle-treated control.
Mandatory Visualization
The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Btk Signaling Pathway and Point of Inhibition.
Caption: BLK Signaling and Selective Degradation.
Caption: Workflow for Assessing Protein Degradation.
References
A Comparative Guide to the Off-Target Effects of 2,5-Diaminopyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. While often potent against their primary targets, understanding the off-target effects of these compounds is critical for developing safer and more effective drugs. This guide provides a comparative analysis of the off-target profiles of several this compound-based compounds, contrasts them with alternative inhibitors, and details the experimental methodologies used to assess these effects.
Section 1: Comparative Analysis of On-Target and Off-Target Activities
The selectivity of this compound-based compounds varies significantly depending on the specific derivative and its intended target. This section presents a comparative overview of their on-target potency and off-target interactions.
Focal Adhesion Kinase (FAK) Inhibitors
The 2,4-diaminopyrimidine core is a common feature in many FAK inhibitors. While potent against FAK, some compounds exhibit significant off-target activities.
Table 1: On-Target and Off-Target Activity of 2,4-Diaminopyrimidine-Based FAK Inhibitors and Alternatives
| Compound | Primary Target | On-Target IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Compound Class | Reference |
| TAE-226 | FAK | 5.5 | IGF-1R, InsR | 140, 44 | 2,4-Diaminopyrimidine | [1][2] |
| Compound A12 | FAK | - | Multi-kinase inhibitor | - | 2,4-Diaminopyrimidine | [3] |
| GSK-2256098 | FAK | - | Highly selective | >1000-fold vs. Pyk2 | - | [3] |
| Defactinib (VS-6063) | FAK | 0.6 | Pyk2 | - | - | [3] |
Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.
As illustrated in the table, the 2,4-diaminopyrimidine-based FAK inhibitor TAE-226 also potently inhibits the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR)[1][2]. In contrast, other FAK inhibitors like GSK-2256098 demonstrate high selectivity[3]. This highlights the importance of thorough off-target profiling even within the same chemical class.
p21-Activated Kinase 4 (PAK4) Inhibitors
Several 2,4-diaminopyrimidine derivatives have been developed as PAK4 inhibitors. Their selectivity against other PAK family members and the broader kinome is a key consideration.
Table 2: On-Target and Off-Target Activity of 2,4-Diaminopyrimidine-Based PAK4 Inhibitors and Alternatives
| Compound | Primary Target | On-Target IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Compound Class | Reference |
| Compound B6 | PAK4 | 5.9 | - | - | 2,4-Diaminopyrimidine | [4][5] |
| Compound A2 | PAK4 | 18.4 | - | - | 2,4-Diaminopyrimidine | [4][5] |
| Compound B8 | PAK4 | 20.4 | - | - | 2,4-Diaminopyrimidine | [4][5] |
| KPT-9274 | PAK4, NAMPT | - | Dual inhibitor | NAMPT: ~120 | - | [6] |
| PF-3758309 | PAK4 | Kd: 2.7 | Selective | - | Pyrrolopyrazole | [6] |
Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.
While potent 2,4-diaminopyrimidine PAK4 inhibitors have been identified, such as compound B6 with an IC50 of 5.9 nM, comprehensive kinome-wide selectivity data is often limited in initial reports[4][5]. In contrast, compounds like PF-3758309 are presented as highly selective, ATP-competitive inhibitors of PAK4[6]. KPT-9274 offers a different approach as a dual inhibitor of both PAK4 and NAMPT[6].
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) Inhibitors
This compound-based compounds have been investigated as inhibitors of MTHFD2, an enzyme implicated in cancer metabolism. However, these compounds often lack selectivity over the related MTHFD1 and MTHFD2L isoforms.
Table 3: On-Target and Off-Target Activity of MTHFD2 Inhibitors
| Compound Class | Primary Target | On-Target Activity | Off-Target(s) | Off-Target Activity | Selectivity | Reference |
| This compound-based | MTHFD2 | Nanomolar potency | MTHFD1, MTHFD2L | Significant inhibition | Non-selective | |
| Tricyclic Coumarin-based | MTHFD2 | - | MTHFD1 | >133-fold selective | Selective | |
| Xanthine derivatives | MTHFD2 | - | MTHFD1, MTHFD2L | - | Selective |
Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.
The lack of selectivity of this compound-based MTHFD2 inhibitors is a significant concern due to the widespread expression of MTHFD1 in healthy tissues. More selective alternatives, such as tricyclic coumarin-based compounds and xanthine derivatives, have been developed to address this issue.
Section 2: Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the impact of off-target effects.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of key targets of this compound-based compounds.
Caption: FAK signaling pathway in cell migration.
Caption: Key signaling pathways downstream of PAK4.
Caption: SNSR4 G-protein coupled signaling pathways.
Experimental Workflow Diagrams
The following workflows illustrate the key steps in assessing the off-target effects of small molecules.
Caption: Workflow for in vitro kinase selectivity profiling.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Section 3: Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the assessment of off-target effects. This section provides detailed protocols for key methodologies.
In Vitro Kinase Selectivity Profiling
This method assesses the inhibitory activity of a compound against a large panel of purified kinases.
Objective: To determine the IC50 values of a test compound against a broad range of kinases to identify on-target and off-target activities.
Materials:
-
Test compound
-
Panel of purified recombinant kinases
-
Specific kinase substrates (peptides or proteins)
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
Kinase reaction buffer
-
Microplates (e.g., 96- or 384-well)
-
Detection reagents and instrumentation (e.g., scintillation counter for radiometric assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Initiate Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane.
-
Detection: Quantify the amount of phosphorylated substrate. In radiometric assays, this involves measuring the incorporation of the radiolabel.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement of a compound in a cellular environment.
Objective: To determine if a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells
-
Test compound
-
Cell lysis buffer
-
Instrumentation for heating (e.g., PCR thermocycler)
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibodies specific to the target protein
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Genome-Wide Off-Target Analysis: GUIDE-seq and CIRCLE-seq
For compounds that induce DNA cleavage, such as CRISPR-Cas9 systems, genome-wide methods are essential to identify off-target cleavage events.
3.3.1. GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
Objective: To identify the sites of double-strand breaks (DSBs) induced by a nuclease in living cells.
Principle: A short, double-stranded oligodeoxynucleotide (dsODN) is introduced into cells along with the nuclease. This dsODN is integrated into the genome at the sites of DSBs. Subsequent sequencing of the genomic DNA identifies the integration sites, revealing the locations of on- and off-target cleavage.
Simplified Workflow:
-
Co-transfect cells with the nuclease (e.g., Cas9/sgRNA) and the dsODN.
-
Isolate genomic DNA after a period of incubation.
-
Fragment the genomic DNA.
-
Amplify the dsODN-containing fragments using PCR.
-
Perform next-generation sequencing on the amplified library.
-
Map the sequencing reads to the reference genome to identify the DSB sites.
3.3.2. CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing)
Objective: To identify the off-target cleavage sites of a nuclease in vitro.
Principle: Genomic DNA is purified and circularized. The circular DNA is then treated with the nuclease in vitro. The nuclease will linearize the circles at its cleavage sites. These linearized fragments are then sequenced to identify the cleavage locations.
Simplified Workflow:
-
Isolate high-molecular-weight genomic DNA.
-
Shear the DNA and circularize the fragments.
-
Treat the circularized DNA with the purified nuclease.
-
Prepare a sequencing library from the linearized DNA fragments.
-
Perform next-generation sequencing.
-
Map the reads to the reference genome to identify cleavage sites.
By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased genome-wide analyses, researchers can build a comprehensive understanding of the selectivity profile of this compound-based compounds. This knowledge is indispensable for the rational design of next-generation inhibitors with improved safety and efficacy.
References
- 1. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smad4 controls signaling robustness and morphogenesis by differentially contributing to the Nodal and BMP pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Diaminopyrimidine Derivatives: A Comparative Docking Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diaminopyrimidine derivatives based on molecular docking studies. Diaminopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide summarizes key quantitative data from various studies, outlines a detailed experimental protocol for reproducibility, and visualizes relevant biological pathways and experimental workflows to aid in the rational design of novel diaminopyrimidine-based therapeutics.
Comparative Docking Performance of Diaminopyrimidine Derivatives
The following table summarizes the binding affinities and docking scores of various diaminopyrimidine derivatives against their respective protein targets. Lower binding energy and IC50 values generally indicate higher potency and binding affinity.
| Derivative | Target Protein | Binding Affinity (IC50) | Docking Score (kcal/mol) | Reference |
| Compound B6 | p21-activated kinase 4 (PAK4) | 5.9 nM | -7.593 | [1][2] |
| Compound A2 | p21-activated kinase 4 (PAK4) | 18.4 nM | Not Reported | [1][2] |
| Compound B8 | p21-activated kinase 4 (PAK4) | 20.4 nM | Not Reported | [1][2] |
| Compound A12 | Focal Adhesion Kinase (FAK) | 94 nM (MDA-MB-231), 130 nM (A549) | Not Reported | [3][4] |
| Compound 9k | Not Specified | 2.14 µM (A549), 3.59 µM (HCT-116) | Not Reported | [5] |
| Compound 13f | Not Specified | 1.98 µM (A549), 2.78 µM (HCT-116) | Not Reported | [5] |
| Trimetrexate | Cryptosporidium parvum DHFR | <0.3 µM | Not Reported | [6] |
| Pyrimethamine | Cryptosporidium parvum DHFR | Not Reported | Not Reported | [6] |
| Compound 4c | Cyclin-Dependent Kinase 2 (CDK2) | Not Reported | -7.9 | [7] |
| Compound 4a | Cyclin-Dependent Kinase 2 (CDK2) | Not Reported | -7.7 | [7] |
| Compound 4h | Cyclin-Dependent Kinase 2 (CDK2) | Not Reported | -7.5 | [7] |
| Compound 4b | Cyclin-Dependent Kinase 2 (CDK2) | Not Reported | -7.4 | [7] |
Detailed Experimental Protocol: Molecular Docking
This section outlines a generalized methodology for conducting comparative molecular docking studies of diaminopyrimidine derivatives, based on common practices in the field.
1. Preparation of the Receptor Protein:
-
Protein Structure Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. This can be performed using software like AutoDockTools.[7]
2. Preparation of the Ligand (Diaminopyrimidine Derivative):
-
Ligand Structure Generation: The 2D structure of the diaminopyrimidine derivative is drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure and its geometry is optimized to find the lowest energy conformation. This step is crucial for accurate docking and can be done using programs like Marvin Sketch and AutoDock Tools.[7]
3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for potential binding poses of the ligand.
-
Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation. The algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Visualizing Biological and Experimental Processes
Signaling Pathway of Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Several diaminopyrimidine derivatives have been identified as FAK inhibitors.[3][4] The following diagram illustrates a simplified FAK signaling pathway.
Caption: A simplified diagram of the Focal Adhesion Kinase (FAK) signaling pathway.
Workflow for Comparative Molecular Docking Studies
The following diagram outlines the typical workflow for performing a comparative molecular docking study.
Caption: A generalized workflow for a comparative molecular docking study.
References
- 1. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: 2,5-Diaminopyrimidine and Alternatives
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. The choice of the core chemical scaffold is a critical determinant of a drug candidate's efficacy, selectivity, and pharmacological properties. This guide provides an objective comparison of the 2,5-diaminopyrimidine scaffold against other prominent scaffolds in kinase inhibitor design, such as quinazoline, pyrazole, and indole. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Overview of Kinase Inhibition and Scaffold Importance
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[2] Kinase inhibitors are classified based on their binding mode, with many being ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase.[3]
The scaffold of a kinase inhibitor is its core chemical structure, which provides the foundational framework for interactions with the kinase domain. The nature of the scaffold influences several key properties of the inhibitor, including:
-
Binding Affinity and Potency: The scaffold's ability to form key hydrogen bonds and other interactions with the kinase's hinge region and active site determines its inhibitory potency.
-
Selectivity: The scaffold and its substituents dictate the inhibitor's ability to discriminate between different kinases, which is crucial for minimizing off-target effects and toxicity.[4]
-
Physicochemical Properties: The scaffold impacts solubility, metabolic stability, and other pharmacokinetic properties of the drug candidate.
Comparative Analysis of Kinase Inhibitor Scaffolds
This section provides a head-to-head comparison of the this compound scaffold with other widely used scaffolds in kinase inhibitor development.
This compound Scaffold
The this compound scaffold has emerged as a versatile and privileged structure in kinase inhibitor design. It has been successfully employed in the development of inhibitors for a range of kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Hematopoietic Progenitor Kinase 1 (HPK1).[5][6]
Advantages:
-
Versatile Binding: The diaminopyrimidine core can be readily modified to achieve potent and selective inhibition of various kinases.
-
Favorable Pharmacokinetics: Certain derivatives have demonstrated promising pharmacokinetic profiles.[5]
Quantitative Data:
While direct head-to-head comparative studies are not abundant in the public domain, individual studies highlight the potency of this scaffold. For instance, optimization of a this compound series led to GSK-3 inhibitors with IC50 values below 10 nM and over 100-fold selectivity against Aurora A kinase.[5]
Quinazoline Scaffold
The quinazoline scaffold is a well-established and highly successful framework for kinase inhibitors, most notably in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Advantages:
-
Proven Clinical Success: Forms the basis of several FDA-approved drugs.
-
High Potency: Can achieve very high potency against specific kinase targets.
Quantitative Comparison: Pyrimidine vs. Quinazoline for EGFR Inhibition
A direct comparison between a third-generation pyrimidine-based EGFR inhibitor, Osimertinib, and a first-generation quinazoline-based inhibitor, Erlotinib, demonstrates the evolution and potential of the pyrimidine scaffold, particularly against resistance mutations.[7]
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[7]
This data clearly shows the superior efficacy of the pyrimidine-based inhibitor against the T790M resistance mutation in EGFR.[7]
Pyrazole Scaffold
The pyrazole ring is another privileged scaffold in medicinal chemistry, found in several FDA-approved kinase inhibitors.[3] It is recognized for its synthetic accessibility and favorable drug-like properties.[3]
Advantages:
-
Broad Applicability: Used in inhibitors targeting a wide range of kinases, including Akt, Aurora kinases, and JAKs.[3]
-
Good Drug-Like Properties: Often contributes to favorable pharmacokinetic profiles.[3]
Quantitative Data:
A series of pyrazole diaminopyrimidines were developed as dual inhibitors of KDR and Aurora B kinases, though they were found to be pan-kinase inhibitors with a narrow therapeutic index.[8] Another study on pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TRKA inhibitors reported compounds with potent dual inhibitory activity, with IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA.[1]
Indole Scaffold
The indole scaffold is a common feature in many natural products and has been successfully incorporated into numerous kinase inhibitors.
Advantages:
-
Structural Mimicry: Can mimic the purine ring of ATP, facilitating binding to the kinase active site.
-
Versatile Chemistry: The indole ring can be readily functionalized to optimize potency and selectivity.
Quantitative Data:
While direct comparative data against the this compound scaffold is limited, numerous potent indole-based kinase inhibitors have been developed. For example, a series of 2-aminopyrimidine-based derivatives targeting both JAK2 and FLT3 kinases were developed, with the most potent compound showing IC50 values of 1.8 nM and 0.68 nM against JAK2 and FLT3, respectively.[9]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparison of kinase inhibitors. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used technology for measuring kinase activity and inhibitor potency.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Europium cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer
-
Test compounds
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
Add the kinase enzyme, biotinylated substrate, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[11]
Cell-Based Kinase Activity Assay
Cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy by measuring its activity within a cellular context.[12]
Objective: To evaluate the ability of a compound to inhibit the activity of a target kinase in living cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies for detecting the phosphorylated and total levels of a downstream substrate of the target kinase
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Plot the percentage of inhibition of phosphorylation against the compound concentration to determine the cellular IC50 value.[12]
Visualizing Workflows and Pathways
The following diagrams illustrate key concepts and workflows in kinase inhibitor development.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Caption: A simplified workflow for an HTRF-based kinase inhibition assay.
Conclusion
The selection of a chemical scaffold is a critical decision in the design of kinase inhibitors. The this compound scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors. While direct head-to-head comparisons with other established scaffolds like quinazoline, pyrazole, and indole are not always available in the literature for every kinase target, the existing data suggests that the this compound scaffold can be optimized to achieve excellent potency and desirable pharmacokinetic properties. The provided experimental protocols offer a robust framework for conducting comparative studies to evaluate the performance of different kinase inhibitor scaffolds and guide the selection of the most promising candidates for further drug development.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating the Mechanism of Action of a Novel Diaminopyrimidine Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel diaminopyrimidine kinase inhibitor. Using a hypothetical novel inhibitor, "Compound A12," a potent Focal Adhesion Kinase (FAK) inhibitor, this document outlines a systematic approach to compare its performance against established alternatives. The guide includes detailed experimental protocols, comparative data presented in structured tables, and visualizations of key biological pathways and experimental workflows to support researchers in their drug discovery efforts.
Introduction to Diaminopyrimidine Inhibitors and Target Validation
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP.[1] The validation of a novel inhibitor's mechanism of action is a critical step in drug development, ensuring its specificity, potency, and cellular efficacy.[2] This process involves a multi-faceted approach, combining biochemical assays, cellular characterization, and target engagement studies to build a robust evidence base for the compound's proposed mechanism.
This guide will use the novel diaminopyrimidine FAK inhibitor, Compound A12, as a case study to illustrate this validation process.[3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[3][4] We will compare the performance of Compound A12 with established FAK inhibitors, TAE226 and Defactinib.[5][6]
Data Presentation: A Comparative Analysis
Clear and concise data presentation is paramount for objective comparison. The following tables summarize the key quantitative data for Compound A12 and its alternatives.
Table 1: Biochemical Potency Against FAK
This table compares the in vitro inhibitory activity of the compounds against the purified FAK enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | FAK IC50 (nM) | Reference |
| Compound A12 | 19.1 | [5] |
| TAE226 | 5.5 - 7.0 | [5][7] |
| Defactinib | ~0.6 | [6] |
Table 2: Cellular Potency in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) for cell viability in different cancer cell lines, indicating the compound's effectiveness at inhibiting cell growth.
| Compound | A549 (Lung Cancer) IC50 (nM) | MDA-MB-231 (Breast Cancer) IC50 (nM) | Reference |
| Compound A12 | 130 | 94 | [3][4] |
| TAE226 | >140 (GI50) | ~760 (GI50) | [5][8] |
| Defactinib | Not widely reported | Not widely reported |
Table 3: Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's profile is its selectivity. This table showcases the inhibitory activity of Compound A12 against a panel of other kinases to assess its off-target effects. A preliminary screen showed that Compound A12 is a multi-kinase inhibitor.[3][4]
| Kinase | % Inhibition at 1 µM |
| FAK | 100 |
| ALK | >90 |
| TRKA | >90 |
| PLK4 | >90 |
| cMet | >80 |
| BTK | <10 |
| mTOR | <5 |
| AKT1 | <10 |
| BRAF | ~40 |
| ZAP70 | <5 |
| CHK1 | Not specified |
Data synthesized from preliminary kinase selectivity evaluation of Compound A12.[3][4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are protocols for key experiments in the validation of a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay
Objective: To determine the biochemical potency (IC50) of the inhibitor against the target kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant purified FAK enzyme
-
Specific peptide substrate for FAK
-
ATP (at Km concentration for FAK)
-
Test compounds (Compound A12, TAE226, Defactinib) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of FAK enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the FAK substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a luminometer according to the detection reagent manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve.
-
Western Blotting for Target Engagement
Objective: To confirm that the inhibitor engages its target in a cellular context by assessing the phosphorylation status of the target and its downstream effectors.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated proteins between treated and untreated samples.
-
Visualizing the Mechanism of Action
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway and the inhibitory action of Compound A12.
Experimental Workflow for Inhibitor Validation
Caption: A typical experimental workflow for validating a novel kinase inhibitor.
Logic of Target Engagement Validation
Caption: Logical flow for validating the mechanism of action of a kinase inhibitor.
Conclusion
The validation of a novel diaminopyrimidine inhibitor's mechanism of action requires a rigorous and multi-pronged experimental approach. By systematically evaluating the biochemical potency, cellular efficacy, and target engagement, researchers can build a strong case for the compound's proposed mechanism. This guide, using Compound A12 as a case study, provides a template for conducting such a validation, emphasizing the importance of direct comparison with established alternatives and the clear presentation of data. The provided protocols and visualizations serve as a practical resource for scientists and drug development professionals in their quest to discover and characterize the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinome-Wide Selectivity of Diaminopyrimidine Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of investigational compounds is paramount. The 2,5-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design, yet its interaction with the broader human kinome can lead to off-target effects. This guide provides a comparative analysis of the cross-reactivity of a representative diaminopyrimidine compound, offering insights into its selectivity profile and potential therapeutic applications.
This report details the kinome-wide cross-reactivity of a 2,4-diaminopyrimidine-based compound, A12, a potent Focal Adhesion Kinase (FAK) inhibitor. While the primary focus is on the this compound scaffold, the readily available data for the closely related 2,4-diaminopyrimidine derivative provides a valuable and illustrative example of the selectivity profile of this class of compounds. The data presented herein is derived from a preliminary kinase selectivity panel, offering a snapshot of the compound's interactions with a subset of the human kinome.
Comparative Kinase Inhibition Profile
The inhibitory activity of compound A12 was assessed against a panel of 13 protein kinases at a concentration of 1.0 μM. The results, presented as percentage of inhibition, are summarized in the table below. This data provides a quantitative measure of the compound's potency and selectivity against this kinase set. For comparison, qualitative selectivity information for other diaminopyrimidine-based inhibitors is also included.
| Kinase Target | Compound A12 (% Inhibition @ 1µM)[1] | Other Diaminopyrimidine Inhibitors (Qualitative Selectivity) |
| FAK | 98.2 | Primary Target[1] |
| PLK4 | 85.1 | Strong Inhibition |
| TRKA | 82.3 | Strong Inhibition |
| ALK | 79.5 | Significant Inhibition |
| c-Met | 75.4 | Significant Inhibition |
| ROS1 | 68.7 | Moderate Inhibition |
| FLT3 | 65.1 | Moderate Inhibition |
| IGF1R | 58.9 | Moderate Inhibition |
| INSR | 55.3 | Moderate Inhibition |
| AXL | 45.2 | Weak Inhibition |
| MER | 38.6 | Weak Inhibition |
| NTRK2 | 32.1 | Weak Inhibition |
| TYRO3 | 25.8 | Weak Inhibition |
Note: A higher percentage of inhibition indicates stronger binding and inhibitory activity.
Experimental Protocols
The kinase inhibition data for compound A12 was generated using a standard in vitro kinase assay format. While the specific details for the screening of compound A12 are proprietary to the original researchers, a general methodology for such an assay is outlined below.
General Kinase Inhibition Assay Protocol
This protocol describes a typical in vitro kinase assay to determine the percentage of inhibition of a test compound against a panel of purified kinases.
1. Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Compound A12) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
2. Assay Procedure:
-
Compound Preparation: A stock solution of the test compound is serially diluted in DMSO to achieve the desired final assay concentration (e.g., 1 µM).
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the assay buffer, the specific kinase, and its corresponding substrate.
-
Incubation: The test compound is added to the reaction mixture and incubated for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure sensitive detection of inhibition.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Fluorescence-based (e.g., Z'-LYTE™): Utilizes FRET to measure the ratio of phosphorylated to unphosphorylated substrate.
-
Radiometric: Involves the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate, which is then captured and quantified.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the signals from control wells (vehicle-treated, representing 0% inhibition, and no enzyme, representing 100% inhibition).
The following diagram illustrates a generalized workflow for a kinase inhibitor screening experiment.
Signaling Pathway Analysis
The kinome scan data for compound A12 reveals potent inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Its dysregulation is implicated in cancer progression and metastasis. The following diagram illustrates a simplified representation of the FAK signaling pathway.
Inhibition of FAK by compounds like A12 can disrupt these downstream signaling cascades, leading to reduced cell proliferation, survival, and migration, which are key hallmarks of cancer. The off-target activities observed for A12 against kinases such as PLK4, TRKA, ALK, and c-Met suggest that this compound may have a broader mechanism of action, potentially offering therapeutic benefits in contexts where these kinases are also dysregulated. However, these off-target effects could also contribute to unforeseen toxicities. Therefore, a comprehensive understanding of the cross-reactivity profile is crucial for the further development and clinical translation of diaminopyrimidine-based kinase inhibitors.
References
A Comparative In Vivo Efficacy Analysis of Diaminopyrimidine-Based Drugs
An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of the in-vivo efficacy of key diaminopyrimidine-based drugs: trimethoprim, pyrimethamine, and iclaprim. This guide synthesizes experimental data to highlight the therapeutic potential and differential performance of these dihydrofolate reductase (DHFR) inhibitors.
Diaminopyrimidines are a class of antimicrobial agents that exert their effect by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of various pathogens.[1] This inhibition disrupts the production of essential precursors for DNA synthesis, ultimately leading to microbial cell death. This guide delves into the comparative in-vivo efficacy of three prominent diaminopyrimidine drugs, offering valuable insights for preclinical and clinical research.
I. Comparative Efficacy of Trimethoprim and Pyrimethamine in Toxoplasmosis
Trimethoprim and pyrimethamine are both widely used in the treatment of parasitic infections, most notably toxoplasmosis caused by Toxoplasma gondii. While often used in combination with sulfonamides, their comparative efficacy has been a subject of investigation.
A key clinical study compared the efficacy of trimethoprim-sulfamethoxazole (TMP-SMX) to the standard therapy of pyrimethamine-sulfadiazine for treating toxoplasmic encephalitis in AIDS patients. The results indicated no statistically significant difference in clinical efficacy during the acute phase of therapy. However, patients treated with TMP-SMX were more likely to achieve a complete radiological response. Notably, adverse reactions were significantly more frequent in the pyrimethamine-sulfadiazine group.[2][3]
In preclinical murine models of acute toxoplasmosis, both trimethoprim and pyrimethamine have demonstrated therapeutic effects. One study evaluating trimethoprim-sulfamethoxazole in mice experimentally infected with T. gondii showed a significant survival rate, which increased with a higher dose of the drug.[4] Another study highlighted that pyrimethamine, even as a monotherapy at sufficient serum concentrations, could effectively treat acute murine toxoplasmosis.[5] The combination of pyrimethamine with a sulfonamide was shown to be highly effective in clearing the parasites.[6] In-vitro studies have shown that pyrimethamine has a more potent anti-Toxoplasma activity with a lower IC50 compared to trimethoprim.[7]
Table 1: In Vivo Efficacy Comparison of Trimethoprim and Pyrimethamine in Toxoplasmosis
| Parameter | Trimethoprim (in combination with Sulfamethoxazole) | Pyrimethamine (in combination with Sulfadiazine) | Source(s) |
| Clinical Efficacy (Toxoplasmic Encephalitis in AIDS patients) | Comparable clinical response to Pyrimethamine-Sulfadiazine. Higher rate of complete radiological response. | Standard therapy, comparable clinical response to TMP-SMX. | [2][3] |
| Adverse Events (Clinical) | Significantly fewer adverse reactions. | More frequent adverse reactions, particularly skin rash. | [2] |
| Murine Model Survival Rate (Acute Toxoplasmosis) | 83.3% survival with 24 mg/mouse/day for 7 days. 100% survival with a two-fold concentrated dose. | High survival rates, particularly in combination with sulfonamides. | [4][6] |
| In Vitro Potency (IC50 against T. gondii) | Higher IC50 (5-10 mg/L) | Lower IC50 (0.2 mg/L) | [7] |
II. Comparative Efficacy of Iclaprim and Trimethoprim in Bacterial Infections
Iclaprim is a newer generation diaminopyrimidine designed for enhanced potency, particularly against drug-resistant Gram-positive bacteria.[8] Its efficacy has been compared to trimethoprim, primarily in the context of Staphylococcus aureus infections.
In vitro studies consistently demonstrate that iclaprim has lower Minimum Inhibitory Concentration (MIC) values against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) compared to trimethoprim.[1][9][10] Iclaprim's potency is at least 8-fold greater than trimethoprim against Gram-positive bacteria.[8] Furthermore, iclaprim retains activity against some trimethoprim-resistant strains.[8][10]
In vivo studies using a neutropenic murine thigh infection model have shown that the 24-hour area under the curve (AUC)/MIC ratio is the pharmacokinetic/pharmacodynamic index most closely linked to the efficacy of iclaprim against S. aureus.[11] A similar PK/PD driver has been observed for trimethoprim's efficacy against S. pneumoniae.[11] A mouse abscess infection model demonstrated the efficacy of iclaprim against a thymidine kinase-deficient mutant of S. aureus, with the AUC/MIC ratio correlating best with efficacy.[12]
Table 2: In Vitro and In Vivo Efficacy Comparison of Iclaprim and Trimethoprim against Staphylococcus aureus
| Parameter | Iclaprim | Trimethoprim | Source(s) |
| MIC90 against MSSA (µg/mL) | 0.12 | 1 | [9] |
| MIC90 against MRSA (µg/mL) | 0.12 - 1 | 16 | [1][9] |
| Potency vs. Trimethoprim | At least 8-fold more potent against Gram-positive bacteria. | - | [8] |
| Activity against Trimethoprim-Resistant Strains | Retains activity against some resistant strains. | Inactive. | [8][10] |
| In Vivo Efficacy Model | Neutropenic murine thigh infection model, mouse abscess model. | Neutropenic murine thigh infection model. | [11][12] |
| PK/PD Driver | AUC/MIC | AUC/MIC | [11] |
III. Experimental Protocols
A. Murine Model of Acute Toxoplasmosis
This protocol is a synthesized representation based on methodologies described in studies evaluating the efficacy of anti-toxoplasma agents.[4][5][6]
-
Animal Model: CD-1 or Swiss Webster mice are commonly used.
-
Infection: Mice are infected intraperitoneally with a suspension of Toxoplasma gondii tachyzoites (e.g., RH strain) at a concentration of 1 x 10^5 tachyzoites per mouse.
-
Treatment Groups:
-
Vehicle control (e.g., sterile saline).
-
Trimethoprim-sulfamethoxazole (e.g., 24 mg/mouse/day administered orally for 7 days).
-
Pyrimethamine (e.g., administered in chow to achieve daily dosages of 6.25 to 200 mg/kg/day).
-
Pyrimethamine-sulfadiazine combination.
-
-
Administration: Drugs are typically administered orally via gavage or mixed in the animal chow, starting 24 hours post-infection and continuing for a specified duration (e.g., 7-14 days).
-
Efficacy Assessment:
-
Survival: Mice are monitored daily for mortality for a period of up to 30 days.
-
Parasite Load: At the end of the treatment period, peritoneal lavage can be performed to quantify the number of tachyzoites. Brain tissue can be homogenized and sub-inoculated into naive mice to assess for the presence of viable parasites.
-
Hematological Analysis: Blood samples can be collected to assess for potential side effects such as bone marrow depression by analyzing red and white blood cell counts.[4]
-
B. Neutropenic Murine Thigh Infection Model for Staphylococcus aureus
This protocol is based on the methodology described for evaluating the in vivo efficacy of iclaprim.[11]
-
Animal Model: Immunocompromised mice (e.g., CD-1 mice rendered neutropenic by cyclophosphamide injections).
-
Bacterial Strain: A clinically relevant strain of Staphylococcus aureus (e.g., ATCC 29213 for MSSA or a clinical MRSA isolate).
-
Inoculum Preparation: S. aureus is grown in an appropriate broth medium to the mid-logarithmic phase, then washed and resuspended in sterile saline to a concentration of approximately 10^7 CFU/mL.
-
Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.
-
Treatment Groups:
-
Vehicle control.
-
Iclaprim (various dose levels, e.g., 40 to 2,560 mg/kg total dose over the treatment period, administered subcutaneously or intravenously).
-
Trimethoprim (for comparison, at relevant dose levels).
-
-
Dosing Regimen: Treatment is initiated 2 hours post-infection. The total daily dose is often fractionated into different dosing intervals (e.g., every 1, 2, 4, or 8 hours) to evaluate the impact of the dosing schedule on efficacy.
-
Efficacy Assessment:
-
Bacterial Load: At 24 hours post-infection, mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized.
-
CFU Enumeration: Serial dilutions of the tissue homogenate are plated on appropriate agar plates, and the number of colony-forming units (CFU) per gram of tissue is determined. The reduction in bacterial load compared to the control group is the primary measure of efficacy.
-
IV. Signaling Pathway and Experimental Workflow Visualization
The primary mechanism of action for diaminopyrimidine-based drugs is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.
References
- 1. Potency and Bactericidal Activity of Iclaprim against Recent Clinical Gram-Positive Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized Trial of Trimethoprim-Sulfamethoxazole versus Pyrimethamine-Sulfadiazine for Therapy of Toxoplasmic Encephalitis in Patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chemotherapeutic efficacy of trimethoprim-sulfamethoxazole (Bactrim) in experimental murine toxoplasmosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimethamine concentrations in serum during treatment of acute murine experimental toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. academic.oup.com [academic.oup.com]
- 8. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Iclaprim: a differentiated option for the treatment of skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the In Vivo Pharmacokinetics and Pharmacodynamic Driver of Iclaprim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pharmacokinetic and pharmacodynamic evaluation of iclaprim activity against wild-type and corresponding thymidine kinase-deficient Staphylococcus aureus in a mouse abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 2,5-Diaminopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For 2,5-diaminopyrimidine derivatives, a promising class of compounds targeting various kinases in cancer and other diseases, a favorable therapeutic index is paramount for clinical success. This guide provides a comparative assessment of the therapeutic potential of these derivatives against other alternatives, supported by available experimental data.
Due to the limited public availability of acute toxicity data (LD50 or TD50 values) for many proprietary compounds, a direct calculation and comparison of the therapeutic index is often challenging. Therefore, this guide presents a comprehensive analysis of in vitro efficacy (IC50) and available safety information, including maximum tolerated doses (MTD) from clinical trials and qualitative safety profiles from preclinical studies.
Comparative Efficacy and Safety of Kinase Inhibitors
The following tables summarize the available efficacy and safety data for select this compound derivatives and their alternatives targeting Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 7 (CDK7), and B-lymphoid Tyrosine Kinase (BLK).
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase implicated in cell adhesion, proliferation, and migration, making it a key target in oncology.
| Compound | Class | Target Cancer Cell Lines | IC50 (nM) | Available Safety Information |
| A12 | 2,4-Diaminopyrimidine | A549 (Lung), MDA-MB-231 (Breast) | 130, 94[1] | "Acceptable safety" in in vivo acute toxicity studies[1]. |
| TAE-226 | - | - | 5.5 (enzymatic)[1] | Serious side effects on glucose metabolism prevented clinical trials[1]. |
| VS-4718 | Pyridine | - | 1.5 (enzymatic)[2][3][4] | Well-tolerated in vivo at 50 mg/kg twice daily[2][3]. |
| BI-853520 | Acrylamide | PC-3 (Prostate) | 1 (enzymatic)[5][6] | MTD in humans: 200 mg once daily. Dose-limiting toxicities include proteinuria and fatigue[7]. |
| CEP-37440 | - | - | 2.3 (FAK, enzymatic), 3.5 (ALK, enzymatic)[8] | Phase I clinical trial completed, assessing safety and MTD[9]. |
| Defactinib (VS-6063) | Pyrimidine | - | <0.6 (enzymatic)[10] | Recommended phase 2 dose: 400 mg orally twice daily. Generally well-tolerated[10][11]. |
| GSK-2256098 | Pyrimidine | OVCAR8, U87MG, A549 | 15, 8.5, 12 (cellular)[12] | MTD in humans: 1000 mg twice daily. Well-tolerated[13][14]. |
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
CDK7 is a key regulator of the cell cycle and transcription, and its inhibition is a promising strategy for treating various cancers.
| Compound | Target Cancer Cell Lines | IC50 (nM) | Available Safety Information |
| Samuraciclib (CT7001) | Breast cancer cell lines | 41 (enzymatic), 200-300 (cellular)[15][16][17] | Favorable safety profile in early clinical studies. Granted FDA Fast Track designation[18]. |
B-lymphoid Tyrosine Kinase (BLK) Inhibitors
BLK is a member of the Src family of tyrosine kinases involved in B-cell receptor signaling and is a target for B-cell malignancies.
| Compound | Target | IC50 (nM) | Available Safety Information |
| Ibrutinib | BTK, BLK | 0.5 (BTK, enzymatic)[19][20] | Known off-target effects. Increased risk of atrial fibrillation observed in clinical trials[21]. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and the workflow for assessing therapeutic index.
Caption: Workflow for assessing the therapeutic index of a compound.
Caption: Key components of the FAK signaling pathway.
Caption: Dual role of CDK7 in cell cycle and transcription.
Caption: Role of BLK in the BCR signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Samuraciclib - Immunomart [immunomart.com]
- 18. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 19. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. Ibrutinib Displays Atrial-Specific Toxicity in Human Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Diaminopyrimidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2,5-Diaminopyrimidine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound should be handled with caution, assuming it to be hazardous.
Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment must be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields.[1][2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are required to prevent skin contact.[3][4]
-
Respiratory Protection: If dust or aerosol formation is likely, a NIOSH/MSHA-approved respirator should be used.[5]
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] Ensure that eyewash stations and safety showers are readily accessible.[2][5]
Hazard and Safety Summary
The following table summarizes key hazard and safety information for this compound and related compounds.
| Hazard Classification | Precautionary Statements and Disposal Guidance |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7] Wear protective gloves and clothing.[8] Wash skin thoroughly after handling.[3][6][7] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[6][7] Wear eye and face protection.[8] Ensure eyewash stations are accessible.[2][5] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[2][6] Use only in a well-ventilated area or outdoors. Avoid breathing dust.[2][3][4][6] |
| Disposal Method | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4] |
| Incompatible Materials | Strong oxidizing agents.[2][8] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Properly identify the waste as this compound.
-
Do not mix with other waste streams unless compatibility is confirmed.[8] Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.[2][8]
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.[5]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.
-
Contaminated Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[9]
3. Container Management:
-
Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[9]
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.[9][10]
-
Closure: Keep waste containers tightly closed except when adding waste.[2][3][10]
4. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][4][8]
-
The storage area should be away from incompatible materials.[8]
-
This designated storage space is often referred to as a Satellite Accumulation Area (SAA) and should be at or near the point of generation.[9][11]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[5][8]
-
The recommended method of disposal for similar chemical compounds is controlled incineration with flue gas scrubbing.[4][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][8]
Spill Response Protocol
In the event of a spill, immediate action is required to contain the area and prevent exposure.
-
Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. For a solid spill, isolate the area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Containment: Avoid dust formation.[3][4] Carefully dampen solid spill material to prevent it from becoming airborne.[5]
-
Collection: Using absorbent paper, carefully transfer the material into a suitable, labeled container for hazardous waste.[5]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[5] Collect all cleaning materials as hazardous waste.[10]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. georganics.sk [georganics.sk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Chemical Waste – EHS [ehs.mit.edu]
Essential Safety and Logistics for Handling 2,5-Diaminopyrimidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,5-Diaminopyrimidine, fostering a secure research environment.
Chemical Profile and Hazards
This compound is classified as harmful and an irritant. Understanding its hazard profile is the first step toward safe handling.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or chemical safety goggles.[3] A face shield may be necessary where splash potential is high. | Protects against eye irritation and serious eye damage from dust particles or splashes.[1][2] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber).[1] Gloves must be inspected before use. | Prevents skin contact, which can be harmful and cause irritation.[1] |
| Body Protection | Wear a lab coat, and consider fire/flame resistant and impervious clothing for larger quantities.[1] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[3] A full-face respirator offers greater protection. | Prevents inhalation of harmful dust and potential respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Handling :
-
Storage :
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Disposal :
-
For empty containers, all waste must be removed. Depending on regulations, triple rinsing with a suitable solvent may be required. The rinsate should be collected and treated as hazardous waste.
-
-
Final Disposal :
-
Dispose of the chemical waste and its container through a licensed and approved waste disposal company.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow and Logical Relationships
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows for this compound.
Caption: A flowchart illustrating the step-by-step process for safely handling this compound.
Caption: A diagram outlining the proper procedure for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
